molecular formula C8H10N2O2 B1401660 4,6-Dimethoxy-2-vinylpyrimidine CAS No. 850234-80-9

4,6-Dimethoxy-2-vinylpyrimidine

Cat. No.: B1401660
CAS No.: 850234-80-9
M. Wt: 166.18 g/mol
InChI Key: RVXNNXWHBOTAFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethoxy-2-vinylpyrimidine (CAS 850234-80-9) is a high-value chemical building block with significant potential in materials science and pharmaceutical research. This compound features a pyrimidine ring, a common pharmacophore in medicinal chemistry, functionalized with two methoxy groups and a reactive vinyl terminus. The electron-donating methoxy groups influence the electronic properties of the ring system, while the vinyl group provides a versatile handle for further chemical modification, most notably through polymerization . Its primary research application is as a specialty monomer for the synthesis of functional polymers. The vinyl group can undergo copolymerization with other monomers, such as butadiene, to create vinyl-pyridine latexes, or be incorporated into engineering plastics and ion exchange resins . Inspired by related compounds like poly(4-vinyl pyridine), polymers derived from this compound can be post-modified to generate desired functional groups, creating materials with enhanced properties . These advanced materials are investigated for a range of applications, including antimicrobial agents and environmental absorbents for the removal of specific ions or organic compounds from solutions . Furthermore, the concept of incorporating catalytic sites into the hydrophobic nanodomains of polymer nanoparticles makes this monomer a candidate for developing nanoreactors for catalysis in aqueous environments . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use. It must not be administered to humans. Handle with care, and refer to the Safety Data Sheet for proper handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethenyl-4,6-dimethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-4-6-9-7(11-2)5-8(10-6)12-3/h4-5H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXNNXWHBOTAFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)C=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856232
Record name 2-Ethenyl-4,6-dimethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850234-80-9
Record name 2-Ethenyl-4,6-dimethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Advanced Synthesis Protocols: 4,6-Dimethoxy-2-vinylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,6-Dimethoxy-2-vinylpyrimidine is a functionalized heterocyclic monomer of significant interest in the development of molecularly imprinted polymers (MIPs), photoresists, and pharmaceutical intermediates. Its structure combines an electron-rich pyrimidine core (stabilized by methoxy groups) with a reactive vinyl handle, allowing for radical polymerization or further functionalization via Heck/Michael additions.

This technical guide outlines two distinct synthetic pathways:

  • The Precision Route (Suzuki-Miyaura Coupling): Recommended for discovery chemistry and high-purity requirements.

  • The Process Route (Aldol-Type Condensation): Recommended for scale-up and cost optimization.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis of this compound can be deconstructed into two primary logical disconnections. The choice of pathway depends heavily on the available starting materials and the scale of production.

Strategic Disconnections
  • Disconnection A (C-C Coupling): Disconnecting the vinyl group at the pyrimidine C2 position implies a cross-coupling reaction between a 2-halo-pyrimidine and a vinyl-metal species.

  • Disconnection B (Side-Chain Modification): Disconnecting the terminal alkene implies a dehydration of a 2-(2-hydroxyethyl) intermediate, derived from a 2-methyl precursor.

Retrosynthesis Figure 1: Retrosynthetic analysis of this compound. Target This compound InterA 2-Chloro-4,6-dimethoxypyrimidine + Vinylboronate InterA->Target Suzuki Coupling (Route A) InterB 2-(2-Hydroxyethyl)-4,6-dimethoxypyrimidine InterB->Target Dehydration (Route B) PrecB 4,6-Dimethoxy-2-methylpyrimidine + Formaldehyde PrecB->InterB Aldol Condensation

Part 2: Method A — Suzuki-Miyaura Cross-Coupling

Status: High Reliability | Scale: Gram to Decagram | Purity: >98%[1]

This method utilizes 2-chloro-4,6-dimethoxypyrimidine , a commercially available intermediate often used in herbicide synthesis (e.g., Bispyribac-sodium). The electron-deficient nature of the C2 position makes it an excellent electrophile for palladium-catalyzed cross-coupling. We utilize potassium vinyltrifluoroborate over vinyl stannanes (Stille) to avoid toxic organotin byproducts.

Reaction Scheme


Materials & Reagents
ComponentEquiv.RoleNotes
2-Chloro-4,6-dimethoxypyrimidine 1.0SubstrateSolid, mp 100–102°C [1].
Potassium vinyltrifluoroborate 1.2Vinyl SourceAir-stable solid.
PdCl₂(dppf)·CH₂Cl₂ 0.03CatalystRobust against air/moisture.
Triethylamine (Et₃N) 3.0BaseScavenges HCl.
n-Propanol / Water (3:1) -SolventPromotes solubility of borate salts.
BHT (Butylated hydroxytoluene) 0.1%StabilizerPrevents polymerization during workup.
Step-by-Step Protocol
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge 2-chloro-4,6-dimethoxypyrimidine (10.0 g, 57.3 mmol) and potassium vinyltrifluoroborate (9.2 g, 68.7 mmol).

  • Solvent Addition: Add n-propanol (90 mL) and water (30 mL). Sparge the solution with nitrogen for 15 minutes to remove dissolved oxygen (Critical for catalyst longevity).

  • Catalysis: Add triethylamine (24 mL) followed by PdCl₂(dppf)·CH₂Cl₂ (1.4 g).

  • Reaction: Heat the mixture to reflux (approx. 85-90°C) under a nitrogen atmosphere for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the chloride starting material.

  • Workup:

    • Cool to room temperature.[2][3]

    • Filter through a pad of Celite to remove palladium black; wash the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure to remove propanol.

    • Dilute the residue with water (100 mL) and extract with ethyl acetate (3 × 50 mL).

    • Stabilization: Add ~10 mg of BHT to the organic layer immediately.

  • Purification: Dry organic layers over Na₂SO₄ and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

  • Yield: Expect 75–85% yield as a colorless oil or low-melting solid.

Part 3: Method B — Methyl Condensation & Dehydration

Status: Industrial Scalability | Scale: Kilogram | Cost: Low

This route exploits the acidity of the methyl protons at the C2 position. While 4,6-dimethoxy substitution makes the ring electron-rich (raising the pKa of the methyl group compared to 2-methylpyrimidine), reaction with formaldehyde is still viable under forcing conditions or with specific solvents like DMSO [2].

Workflow Diagram

MethodB Figure 2: Industrial synthesis via methyl condensation. Start 4,6-Dimethoxy- 2-methylpyrimidine Step1 Hydroxymethylation (Paraformaldehyde, 140°C) Start->Step1 Pressure/Autoclave Inter Intermediate: 2-(2-Hydroxyethyl)-... Step1->Inter Step2 Dehydration (NaOH/Heat or MsCl) Inter->Step2 - H₂O Final 4,6-Dimethoxy- 2-vinylpyrimidine Step2->Final

Protocol Details
Step 1: Hydroxymethylation[4]
  • Reagents: Mix 4,6-dimethoxy-2-methylpyrimidine (1.0 eq) with Paraformaldehyde (1.5 eq) in DMSO.

  • Conditions: Heat to 120–140°C in a sealed tube or autoclave for 4 hours. The use of DMSO acts as a "formaldehyde surrogate" carrier and enhances the nucleophilicity of the deprotonated methyl group [3].

  • Isolation: Pour into ice water. The hydroxyethyl intermediate often precipitates or can be extracted with DCM.

Step 2: Dehydration[4][5][6]
  • Acid Catalysis (Standard): Reflux the intermediate in toluene with catalytic p-toluenesulfonic acid (PTSA) using a Dean-Stark trap to remove water.

  • Base Catalysis (Alternative): If the methoxy groups are acid-sensitive, treat the intermediate with Methanesulfonyl chloride (MsCl) and Et₃N in DCM at 0°C, followed by warming to room temperature to effect elimination.

Part 4: Characterization & Handling

Analytical Data Expectations

To validate the synthesis, the following NMR signals are diagnostic:

NucleusSignal (ppm)MultiplicityAssignment
¹H NMR 3.90Singlet (6H)Methoxy groups (-OCH₃)
¹H NMR 5.60Doublet of DoubletsVinyl terminal proton (cis)
¹H NMR 6.45Doublet of DoubletsVinyl terminal proton (trans)
¹H NMR 6.80Doublet of DoubletsVinyl internal proton (-CH=)
¹H NMR 5.95Singlet (1H)Pyrimidine ring proton (H5)
Storage & Stability
  • Polymerization Risk: High. The electron-rich nature of the ring makes the vinyl group susceptible to spontaneous radical polymerization.

  • Inhibitor: Always store with 50–100 ppm of 4-tert-butylcatechol (TBC) or Hydroquinone .

  • Temperature: Store at -20°C under argon.

References

  • Xu, D., et al. "A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine."[7] Asian Journal of Chemistry, vol. 25, no. 6, 2013. Link

  • ChemicalBook. "2-Vinylpyridine: Properties, Production Process and Uses." (Analogous chemistry for methyl-pyrimidine condensation). Link

  • Beilstein Journals. "Formaldehyde surrogates in multicomponent reactions." (Mechanistic insight on DMSO/Formaldehyde reactivity). Link

  • European Patent EP1057831A2. "Process for the preparation of vinyl pyrimidine derivatives." (Describes vinyl boronate coupling to halopyrimidines). Link

  • BenchChem. "Synthesis and Characterization of 4,6-Diethoxypyrimidine." (Precursor synthesis reference). Link

Sources

Spectroscopic Characterization of 4,6-Dimethoxy-2-vinylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4,6-dimethoxy-2-vinylpyrimidine, a heterocyclic compound of interest in synthetic and medicinal chemistry. In the absence of direct experimental spectra in publicly available literature, this document synthesizes foundational spectroscopic principles and comparative data from structurally related analogs to offer a robust predictive analysis. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and characterization of novel pyrimidine derivatives. We will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing detailed interpretations and the scientific rationale behind the predictions.

Introduction: The Significance of Pyrimidine Scaffolds

The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically active molecules, including nucleobases, vitamins, and a multitude of synthetic drugs. The nature and position of substituents on the pyrimidine core profoundly influence the molecule's physicochemical properties and its interactions with biological targets. The title compound, this compound, possesses two electron-donating methoxy groups and a reactive vinyl group, making it a potentially valuable building block in organic synthesis and a candidate for biological screening.

Accurate spectroscopic characterization is paramount for the unambiguous identification and purity assessment of such novel compounds. This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound, grounded in the established principles of spectroscopic interpretation and supported by experimental data from closely related analogs.

Molecular Structure and Key Features

The structure of this compound features a central pyrimidine ring substituted at positions 4 and 6 with methoxy groups and at position 2 with a vinyl group. This arrangement dictates the electronic environment of each atom and, consequently, its spectroscopic signature.

G M [M]⁺˙ m/z = 166 M_minus_CH3 [M - CH₃]⁺ m/z = 151 M->M_minus_CH3 - •CH₃ M_minus_HCN [M - HCN]⁺˙ m/z = 139 M->M_minus_HCN - HCN M_minus_C2H3 [M - C₂H₃]⁺ m/z = 139 M->M_minus_C2H3 - •C₂H₃ M_minus_CH2O [M - CH₂O]⁺˙ m/z = 136 M_minus_CH3->M_minus_CH2O - CH₂O M_minus_CHO [M - CHO]⁺ m/z = 137 M_minus_CH3->M_minus_CHO - CO

Figure 2. Predicted major fragmentation pathways for this compound.

Predicted Fragmentation Pathways:

  • Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds, leading to a fragment at m/z = 151. [1]* Loss of a vinyl radical (•C₂H₃): Cleavage of the C-C bond between the pyrimidine ring and the vinyl group, resulting in an ion at m/z = 139.

  • Loss of formaldehyde (CH₂O): From the methoxy group, which can occur after initial fragmentation, leading to a fragment at m/z = 136.

  • Loss of hydrogen cyanide (HCN): A characteristic fragmentation of nitrogen-containing heterocyclic rings, giving rise to an ion at m/z = 139.

Experimental Protocols for Spectroscopic Analysis

While experimental data for the title compound is not presented, the following are general, robust protocols for acquiring high-quality spectroscopic data for novel organic compounds.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, for both solid and liquid samples, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Instrumentation: Employ a mass spectrometer capable of high-resolution measurements to determine the accurate mass and elemental composition.

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By leveraging established spectroscopic principles and comparative data from structurally similar molecules, we have constructed a comprehensive spectroscopic profile for this novel compound. This information is intended to aid researchers in the synthesis, identification, and further investigation of this and related pyrimidine derivatives. The provided experimental protocols offer a standardized approach for obtaining high-quality data for the empirical validation of these predictions.

References

  • Abraham, R. J., & Reid, M. (2000). ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 38(7), 570-579.
  • Agrawal, P. K. (2011). Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
  • Breci, L. (2023).
  • Chemistry LibreTexts. (2021). Infrared Spectroscopy Absorption Table.
  • Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Štěpánek, P., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 773-782.
  • Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
  • ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups.
  • Xu, D., Zhu, Z., Xu, H., & Wang, Z. (2014). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Asian Journal of Chemistry, 26(1), 313-314.

Sources

"solubility and stability of 4,6-Dimethoxy-2-vinylpyrimidine"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Solubility and Stability of 4,6-Dimethoxy-2-vinylpyrimidine

Foreword: The Imperative of Foundational Knowledge

In the landscape of modern chemical research and drug development, the journey from a promising molecule to a viable product is paved with rigorous characterization. This compound stands as a molecule of significant interest, primarily due to its versatile pyrimidine core, a scaffold prevalent in a multitude of bioactive compounds, and its reactive vinyl moiety, which serves as a gateway for diverse synthetic transformations. However, its potential can only be unlocked through a profound understanding of its fundamental physicochemical properties: solubility and stability. This guide is constructed not as a mere compilation of data, but as a technical narrative that elucidates the principles, methodologies, and critical thinking required to master the handling and application of this compound. We will explore not just what to do, but why specific experimental choices are made, ensuring a robust and reproducible scientific approach.

Molecular Architecture and Its Physicochemical Implications

The structure of this compound—a pyrimidine ring substituted with two electron-donating methoxy groups and a synthetically versatile vinyl group—dictates its behavior in various chemical environments.

  • The Pyrimidine Core: The two nitrogen atoms within the aromatic ring act as hydrogen bond acceptors, imparting a degree of polarity to the molecule. This feature is fundamental to its potential interactions with polar solvents.[1]

  • Methoxy Groups (-OCH₃): These groups are moderately polar and can also accept hydrogen bonds. Their primary influence, however, is electronic; they increase the electron density of the pyrimidine ring.

  • Vinyl Group (-CH=CH₂): This nonpolar substituent is the molecule's key reactive site. It is susceptible to polymerization and various addition reactions.[2][3] Its presence increases the molecule's overall lipophilicity.

The solubility and stability of this compound are a direct consequence of the interplay between these functional groups. The polarity of the core suggests potential aqueous solubility, while the organic substituents favor solubility in less polar media. The vinyl group, while synthetically useful, represents a potential nexus of instability.[4]

Solubility Profile: A Predictive and Experimental Approach

Solubility is not an absolute property but a dynamic equilibrium between the solid state and the solvated state. For a compound like this compound, predicting its behavior across a spectrum of solvents is the first step towards its effective use in reactions, formulations, and analytical procedures.

Theoretical Solubility Assessment

The principle of "like dissolves like" provides a foundational framework for predicting solubility.[5] The polarity of the molecule, determined by its functional groups, governs its affinity for solvents of similar polarity.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale and Causality
Polar Protic Water, Methanol, EthanolSparingly Soluble to SolubleThe pyrimidine nitrogens and methoxy oxygens can hydrogen bond with protic solvents.[1][6] However, the nonpolar vinyl group and hydrocarbon backbone limit extensive aqueous solubility. Solubility is expected to be higher in alcohols than in water.
Polar Aprotic DMSO, DMF, AcetonitrileSoluble to Freely SolubleThese solvents can engage in dipole-dipole interactions and can effectively solvate the polar regions of the molecule without the steric hindrance of a dense hydrogen-bonding network. DMF and DMSO are often excellent solvents for a wide range of pyrimidine derivatives.[7]
Nonpolar Toluene, HexanesSparingly Soluble to InsolubleThe dominant polar character of the dimethoxypyrimidine core limits its interaction with nonpolar solvents. The small vinyl group is insufficient to drive solubility in highly nonpolar media.
Chlorinated Dichloromethane (DCM), ChloroformSolubleThese solvents offer a good balance, capable of solvating moderately polar compounds. A related compound, 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, has been recrystallized from dichloromethane, suggesting good solubility.[8]
Protocol: Quantitative Solubility Determination (Shake-Flask Method)

Predictive models require empirical validation. The shake-flask method is a gold-standard, equilibrium-based approach to accurately determine solubility.

Principle: An excess of the solid compound is agitated in a solvent for a prolonged period to achieve thermodynamic equilibrium. The resulting saturated solution is then analyzed to quantify the dissolved solute concentration.

  • Vessel Preparation: To a series of glass vials, add a volume (e.g., 2 mL) of the selected analytical-grade solvents.

  • Addition of Solute: Add an excess amount of this compound to each vial. "Excess" is critical; a solid phase must remain at the end of the experiment to ensure saturation.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., at 25 °C). Agitate for a period sufficient to reach equilibrium (typically 24 to 48 hours). Causality Note: Shorter times may lead to an underestimation of solubility as the system may not have reached equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle. To ensure complete removal of particulate matter, withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent).

  • Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations in a suitable solvent system.

    • Dilute the filtered supernatant to fall within the linear range of the calibration curve.

    • Analyze the standards and the diluted sample by a validated HPLC-UV method.

    • Calculate the concentration in the saturated solution, which represents the solubility.

Stability Profile: Uncovering Degradation Pathways

Stability testing is essential for defining storage conditions, shelf-life, and identifying potential impurities. Forced degradation (or stress testing) is a systematic process to accelerate degradation, thereby revealing the likely breakdown products and pathways under various environmental conditions.[9][10][11]

Potential Degradation Mechanisms
  • Vinyl Group Polymerization: This is a primary concern for vinyl monomers. The reaction can be initiated by light, heat, or radical initiators, leading to oligomers or polymers. This is often an autocatalytic process.

  • Hydrolysis: Under strong acidic or basic conditions, the methoxy groups could be susceptible to cleavage, yielding the corresponding hydroxypyrimidines. The pyrimidine ring itself could also be susceptible to hydrolytic cleavage under extreme conditions.

  • Oxidation: The electron-rich nature of the dimethoxypyrimidine ring and the double bond of the vinyl group are potential sites for oxidation.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate polymerization or other radical-based degradation pathways.

Experimental Workflow: Forced Degradation Study

The objective is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are detectable without completely destroying the molecule. This workflow is designed as a self-validating system, where a stability-indicating analytical method is developed in parallel.

Caption: Workflow for a comprehensive forced degradation study.

  • Method Development: Develop a preliminary HPLC method (e.g., reverse-phase C18 column with a gradient of water/acetonitrile containing 0.1% formic acid) capable of resolving the parent peak from solvent front impurities. A photodiode array (DAD) detector is crucial for monitoring peak purity, and mass spectrometry (MS) is invaluable for identifying degradants.

  • Sample Preparation: Prepare a stock solution of the compound in a non-reactive solvent like acetonitrile (approx. 1 mg/mL).

  • Stress Conditions: [12]

    • Acidic: Dilute the stock solution with 0.1 M HCl. Keep at room temperature and an elevated temperature (e.g., 60°C).

    • Basic: Dilute with 0.1 M NaOH. Keep at room temperature. Causality Note: Base-catalyzed reactions are often faster, so elevated temperature may not be needed initially.

    • Oxidative: Dilute with 3% hydrogen peroxide. Keep at room temperature, protected from light.

    • Thermal: Store vials of the stock solution and solid compound at an elevated temperature (e.g., 80°C).

    • Photolytic: Expose the stock solution and solid compound to a calibrated light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²). A dark control must be run in parallel.

  • Time-Point Analysis: At specified intervals (e.g., 4, 8, 24 hours), withdraw an aliquot from each stress condition. Neutralize the acid and base samples immediately to halt the reaction.

  • Data Analysis:

    • Analyze all samples by the developed HPLC-DAD/MS method.

    • Compare the chromatograms of stressed samples to the time-zero and control samples.

    • Identify new peaks (degradants) and quantify the loss of the parent peak.

    • Use MS data to propose structures for the major degradants. This information is critical for understanding the degradation pathways.[10]

Authoritative Recommendations for Handling and Storage

Based on the compound's structural motifs, particularly the reactive vinyl group, the following handling and storage procedures are mandated for ensuring its integrity.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) to prevent oxidation and moisture-induced degradation. It must be stored in a cool, dark location (refrigeration at 2-8°C is recommended) to minimize the rate of potential polymerization.[4][13]

  • Inhibition: For long-term storage, especially if the material is of high purity, the addition of a polymerization inhibitor (e.g., 100-200 ppm of hydroquinone or BHT) should be considered. The choice of inhibitor must be compatible with downstream applications.

  • Handling: When weighing and handling, avoid exposure to direct sunlight or strong artificial light. Use spark-proof tools and work in a well-ventilated area, preferably a chemical fume hood.[13] Solutions should be prepared fresh and used promptly. If solutions must be stored, they should be refrigerated and protected from light.

By adhering to these protocols, researchers can mitigate the inherent risks of degradation, ensuring the quality and reliability of their experimental starting material.

References

  • Pyrimidine - Solubility of Things. Vertex AI Search.
  • 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine - PMC - NIH.
  • Solubility of Organic Compounds. Chem LibreTexts.
  • 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | C7H10N2O4S | CID 838363 - PubChem. PubChem.
  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K - Revue Roumaine de Chimie. Revue Roumaine de Chimie.
  • Vinyl and Alkynyl Substituted Heterocycles as Privileged Scaffolds in Transition Metal Promoted Stereoselective Synthesis | Accounts of Chemical Research - ACS Publications.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration - ResearchGate.
  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents - SciSpace. SciSpace.
  • N-Heterocyclic Carbene-Catalyzed Generation of Homoenolates: Efficient Asymmetric Synthesis of Dispirocyclopentanones by Direct Annulation of Enals and Isoindigos - MDPI. MDPI.
  • Safe Operating Procedure for the Handling of Vinylic Monomers - UCLA – Chemistry and Biochemistry. UCLA Department of Chemistry and Biochemistry.
  • EXPERIMENT 1 DETERMIN
  • Vinyl and Alkynyl Substituted Heterocycles as Privileged Scaffolds in Transition Metal Promoted Stereoselective Synthesis - PMC.
  • Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research.
  • VCM Vinyl Chloride Monomer - Westlake Corporation.
  • Vinyl azides in organic synthesis: an overview - RSC Publishing. Royal Society of Chemistry.
  • An In-depth Technical Guide on the Solubility of 2-Amino-4,6-dimethoxypyrimidine in Organic Solvents - Benchchem. BenchChem.
  • Solubility of pyrimidine derivatives in different organic solvents at different temperatures.
  • Vinyl Chloride Monomer - Safe Handling Guide - Toxic Docs. Toxic Docs.
  • Nucleophilic Vinyl Substitution in the Synthesis of Heterocycles. (Review) - ResearchGate.
  • Experiment: Solubility of Organic & Inorganic Compounds. University of Massachusetts Lowell.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Colorado Boulder.
  • Material Safety Data Sheet Vinyl acet
  • Vinylation of N-Heteroarenes through Addition/Elimination Reactions of Vinyl Selenones - MDPI. MDPI.
  • Solubility parameter of poly(2-vinylpyridine) - ResearchGate.
  • Forced Degradation Studies - MedCrave online. MedCrave.
  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays | ACS Medicinal Chemistry Letters.
  • Styrene Monomer: Safe Handling Guide | Plastics Europe. Plastics Europe.
  • Experiment 2 # Solubility - Bellevue College. Bellevue College.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

Sources

Strategic Discovery of Novel Pyrimidine-Based Therapeutics: A 2025 Technical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine scaffold remains a "privileged structure" in modern medicinal chemistry, serving as the backbone for over 20% of FDA-approved small molecule drugs. Its ubiquity stems from its ability to mimic endogenous ligands (ATP, DNA/RNA bases) and its versatile substitution vectors (C2, C4, C5, C6) that allow for precise tuning of physicochemical properties.

This technical guide provides a rigorous, field-validated framework for the discovery of novel pyrimidine-based New Chemical Entities (NCEs). Moving beyond classical approaches, we integrate rational structure-based drug design (SBDD) with modular synthetic protocols and self-validating biological assays.

Part 1: Rational Design & Structure-Activity Relationship (SAR)

The Pyrimidine Pharmacophore Vectors

Successful pyrimidine design requires treating the ring not just as a linker, but as a multi-vector template. The electronic environment of the pyrimidine ring (electron-deficient) makes it ideal for


 stacking interactions within the ATP-binding pockets of kinases.
  • C2 Position (The "Hinge Binder"): Often substituted with an amine or aniline. This moiety typically forms crucial hydrogen bonds with the hinge region of kinase enzymes (e.g., Met790 in EGFR).

  • C4 Position (The "Solubility/Selectivity Vector"): Substitution here with solubilizing groups (morpholine, piperazine) or bulky hydrophobic groups can dictate selectivity between homologous enzymes (e.g., CDK vs. JAK).

  • C5 Position (The "Gatekeeper"): Small halogens (F, Cl) or electrophilic "warheads" (acrylamides) at this position are critical for covalent inhibition strategies, targeting specific cysteines in the active site.

  • C6 Position (The "Metabolic Shield"): Often blocked with small alkyl or halo groups to prevent oxidative metabolism by cytochrome P450 enzymes.

Visualization: SAR Logic Flow

The following diagram illustrates the decision matrix for optimizing pyrimidine derivatives based on target class.

Pyrimidine_SAR Core Pyrimidine Core C2 C2: Hinge Binding (NH-Ar, NH-Het) Core->C2 H-Bond Donor C4 C4: Selectivity/Solubility (Morpholine, Piperazine) Core->C4 Steric Bulk C5 C5: Covalent Warhead (Acrylamide, CN) Core->C5 Electrophile C6 C6: Metabolic Stability (CF3, CH3) Core->C6 Block Oxidation Target Target Profile: Kinase/Antiviral C2->Target C4->Target C5->Target

Figure 1: Strategic substitution vectors on the pyrimidine scaffold for targeted drug design.

Part 2: Advanced Synthetic Protocols

Methodology: Modular Sequential Functionalization

Avoid low-yielding "one-pot" cyclizations for lead optimization. Instead, utilize a Sequential Pd-Catalyzed Cross-Coupling approach starting from 2,4-dichloro-5-fluoropyrimidine. This allows for the independent variation of substituents at C2 and C4, essential for rapid library generation.

Protocol: Regioselective C4-Amination followed by C2-Suzuki Coupling

Objective: Synthesis of 2-aryl-4-amino-5-fluoropyrimidines. Causality: The C4 position in 2,4-dichloropyrimidine is more electrophilic than C2 due to the inductive effect of the N3 nitrogen. We exploit this for regioselective


 displacement at low temperatures, preserving the C2-Cl for subsequent catalysis.

Step-by-Step Workflow:

  • Reagent Preparation:

    • Dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in anhydrous THF (0.2 M).

    • Prepare the amine nucleophile (e.g., N-methylpiperazine, 1.1 eq) and DIPEA (1.5 eq).

  • C4-Selective Displacement (

    
    ): 
    
    • Cool the pyrimidine solution to 0°C (Ice/Water bath). Critical: Higher temperatures lead to C2/C4 bis-substitution.

    • Add the amine/base mixture dropwise over 30 minutes.

    • Self-Validation Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The starting material (

      
      ) should disappear, replaced by a single lower spot (
      
      
      
      ). If a third spot appears (bis-product), reduce temperature to -10°C for future runs.
    • Stir for 2 hours at 0°C, then warm to RT.

  • Workup & Isolation:

    • Quench with saturated

      
      . Extract with EtOAc (3x).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Note: The intermediate is usually pure enough for the next step; however, recrystallization from EtOH is recommended for library purity.

  • C2-Suzuki Coupling:

    • Dissolve the C4-substituted intermediate (1.0 eq) in 1,4-Dioxane/Water (4:1).

    • Add Aryl Boronic Acid (1.2 eq) and

      
       (3.0 eq).
      
    • Degas with

      
       for 10 minutes. Critical: Oxygen poisons the Pd catalyst.
      
    • Add

      
       (0.05 eq) and heat to 90°C  for 12 hours.
      
  • Final Validation:

    • Purify via Flash Chromatography.

    • QC Standard: Purity must be >95% by HPLC (254 nm) and structure confirmed by

      
      -NMR before biological testing.
      

Part 3: Biological Evaluation & Self-Validating Workflows

In Vitro Cytotoxicity (MTT Assay)

Trustworthiness: This protocol includes mandatory controls to rule out false positives caused by compound precipitation or color interference.

Protocol:

  • Seeding: Plate cancer cells (e.g., A549, HCT-116) at 5,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment: Add compounds (serial dilutions 0.1 - 100

    
    ).
    
    • Negative Control: 0.1% DMSO (Vehicle).

    • Positive Control: Doxorubicin or Erlotinib (1

      
      ).
      
    • Blank Control: Media only (no cells) + Compound (to check for intrinsic color).

  • Incubation: 48h at 37°C, 5%

    
    .
    
  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.

  • Data Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    
    • Validation Rule: If the

      
       of the curve fit is < 0.90, the assay must be repeated.
      
Quantitative Data Summary: Recent Potency Benchmarks

The following table summarizes potency ranges for recent pyrimidine-based leads in oncology [1, 2].

Compound ClassTargetKey Substituent (C4)Key Substituent (C2)Potency (

)
Pyrimidine-5-carbonitrileEGFR (WT)3-chloro-4-fluoroanilineMorpholine0.09

Pyrrolo[2,3-d]pyrimidineJAK2Phenyl sulfonamideAmino-pyrazole5.86

ThienopyrimidinePI3K/mTORMorpholineUrea moiety0.45

Part 4: Experimental Workflow Visualization

The following diagram details the integrated workflow from synthesis to lead identification, highlighting critical "Go/No-Go" decision points.

Workflow Start Start: 2,4-dichloro-5-F-pyrimidine Step1 Step 1: C4-SNAr (0°C) Regioselective Amination Start->Step1 QC1 QC: TLC/NMR Isomer Pure? Step1->QC1 QC1->Start No (Adjust Temp) Step2 Step 2: C2-Suzuki Coupling (Pd-cat, 90°C) QC1->Step2 Yes Purify Purification (>95% HPLC) Step2->Purify Bio Biological Screen (MTT / Kinase Assay) Purify->Bio Decision Hit? (IC50 < 10 uM) Bio->Decision Lead Lead Optimization (ADMET) Decision->Lead Yes Discard Discard / Redesign Decision->Discard No

Figure 2: Integrated synthetic and biological validation workflow for pyrimidine discovery.

References

  • Recent Advances in Pyrimidine-Based Drugs . International Journal of Molecular Sciences, 2024. [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review . Archiv der Pharmazie, 2025. [Link]

  • FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application . Molecules, 2025.[1][2][3] [Link]

  • Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds . Journal of Medicinal Chemistry, 2018.[4] [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents . Antioxidants, 2022.[5] [Link]

Sources

"synthesis of 4,6-dimethoxy-2-vinylpyrimidine precursors"

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The synthesis of 4,6-dimethoxy-2-vinylpyrimidine presents a unique challenge in heterocyclic chemistry. While the pyrimidine core is ubiquitous in medicinal chemistry (e.g., kinase inhibitors, antivirals) and agrochemistry (e.g., sulfonylurea herbicides), the introduction of a reactive vinyl group at the C2 position requires careful orchestration. The vinyl moiety is electronically coupled to the electron-deficient pyrimidine ring, making it susceptible to both spontaneous polymerization and Michael-type nucleophilic attacks.

Strategic Disconnections: We evaluate two primary retrosynthetic pathways. The choice depends heavily on the available starting materials and the scale of operation.

  • Route A (Convergent / Cross-Coupling): The "Gold Standard" for discovery chemistry. It relies on the Palladium-catalyzed vinylation of 2-chloro-4,6-dimethoxypyrimidine . This route offers mild conditions and high functional group tolerance.

  • Route B (Linear / Classical Modification): The "Industrial" approach. It involves the construction of 4,6-dimethoxy-2-methylpyrimidine followed by condensation with formaldehyde and dehydration. This route uses cheaper reagents but requires forcing conditions that may compromise the labile vinyl group.

This guide prioritizes Route A for its reliability and reproducibility in a pharmaceutical setting, while providing Route B as a scalable alternative.

Part 2: Retrosynthetic Logic & Workflow

The following logic map visualizes the critical disconnections and the flow of intermediates.

G Target TARGET: This compound Cl_Precursor INTERMEDIATE A: 2-Chloro-4,6-dimethoxypyrimidine Cl_Precursor->Target Suzuki-Miyaura Coupling (Pd cat., Base) Tri_Cl STARTING MATERIAL: 2,4,6-Trichloropyrimidine Tri_Cl->Cl_Precursor Regioselective SnAr (NaOMe, 2 eq) Vinyl_Source REAGENT: Vinylboronic acid / Ester (or Trivinylboroxane) Vinyl_Source->Target Me_Precursor INTERMEDIATE B: 4,6-Dimethoxy-2-methylpyrimidine Hydroxy_Int INTERMEDIATE: 2-(2-Hydroxyethyl)-4,6- dimethoxypyrimidine Me_Precursor->Hydroxy_Int Aldol-type Condensation (HCHO, Pressure/Cat.) Hydroxy_Int->Target Dehydration (-H2O) Acetamidine STARTING MATERIAL: Acetamidine HCl + Dimethyl Malonate Acetamidine->Me_Precursor Cyclization -> Chlorination -> Methoxylation

Figure 1: Retrosynthetic analysis showing the convergent Cross-Coupling Route (Left) vs. the Linear Condensation Route (Right).

Part 3: Detailed Synthetic Protocols

Route A: The Cross-Coupling Approach (Recommended)

This route is preferred for its modularity. The key challenge is the synthesis of the 2-chloro precursor, followed by the suppression of protodeboronation during the coupling.

Step 1: Synthesis of 2-Chloro-4,6-dimethoxypyrimidine Rationale: In 2,4,6-trichloropyrimidine, the C4 and C6 positions are more electrophilic than C2 due to the additive inductive effects of the adjacent nitrogen atoms. We exploit this for regioselective substitution.[1]

  • Reagents: 2,4,6-Trichloropyrimidine, Sodium Methoxide (NaOMe), Methanol.

  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ).
    

Protocol:

  • Setup: Charge a 3-neck round bottom flask with 2,4,6-trichloropyrimidine (1.0 eq) and anhydrous Methanol (10 V). Cool to 0°C under

    
    .
    
  • Addition: Add NaOMe (2.05 eq, 25% wt solution in MeOH) dropwise over 1 hour. Critical: Maintain temperature < 5°C to prevent substitution at the C2 position.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by HPLC/TLC.

  • Workup: Quench with water. The product often precipitates. If not, remove MeOH in vacuo and extract with Ethyl Acetate.

  • Purification: Recrystallization from Ethanol/Water.

  • Yield Target: 85-92%.

  • Data: The product should show a singlet at ~3.9 ppm (6H) and a singlet at ~6.0 ppm (1H) in

    
    -NMR.
    

Step 2: Suzuki-Miyaura Vinylation Rationale: Vinylboronic acid is unstable. We utilize 2,4,6-trivinylcyclotriboroxane pyridine complex or vinylboronic acid pinacol ester as robust surrogates.

  • Reagents: 2-Chloro-4,6-dimethoxypyrimidine, Vinyl source, Pd catalyst, Base.

Protocol:

  • Solvent System: 1,4-Dioxane : Water (4:1). Degas thoroughly (sparge with Argon for 20 mins).

  • Loading: Add 2-chloro-4,6-dimethoxypyrimidine (1.0 eq), Vinylboronic acid pinacol ester (1.2 eq), and

    
      (3.0 eq).
    
  • Catalyst: Add

    
      (5 mol%) or 
    
    
    
    (3 mol%).
  • Reaction: Heat to 85°C for 4-12 hours. Safety: Vinyl pyrimidines can polymerize. Add a radical inhibitor like BHT (0.1 eq) to the reaction mixture if scaling up.

  • Workup: Cool, filter through Celite, dilute with water, extract with DCM.

  • Purification: Flash chromatography (Hexane/EtOAc). Note: Store the product with a stabilizer (e.g., p-methoxyphenol) at -20°C.

Route B: The Classical Condensation Approach

This route avoids heavy metals but is chemically demanding due to the low acidity of the C2-methyl group in electron-rich pyrimidines.

Step 1: Synthesis of 4,6-Dimethoxy-2-methylpyrimidine

  • Precursors: Acetamidine hydrochloride + Dimethyl malonate.

  • Sequence:

    • Condensation (NaOMe/MeOH)

      
       4,6-Dihydroxy-2-methylpyrimidine.
      
    • Chlorination (

      
      ) 
      
      
      
      4,6-Dichloro-2-methylpyrimidine.
    • Methoxylation (NaOMe/MeOH)

      
      4,6-Dimethoxy-2-methylpyrimidine .
      

Step 2: Methylolation & Dehydration Rationale: The C2-methyl protons are weakly acidic. Reaction with formaldehyde requires activation.

  • Methylolation: React 4,6-dimethoxy-2-methylpyrimidine with Paraformaldehyde in a sealed tube at 130-150°C (pressure vessel) or use a Lewis Acid catalyst (

    
    ) in refluxing dioxane.
    
    • Target Intermediate: 2-(2-Hydroxyethyl)-4,6-dimethoxypyrimidine.[2]

  • Dehydration: Treat the intermediate with Methanesulfonyl chloride (MsCl) and Triethylamine (

    
    )  in DCM at 0°C 
    
    
    
    RT. This promotes elimination to the vinyl group.

Part 4: Comparative Data & Critical Parameters

ParameterRoute A: Cross-CouplingRoute B: Condensation
Overall Yield High (70-85%)Low-Moderate (30-50%)
Step Count 2 (from comm. trichloropyrimidine)4-5 (from acetamidine)
Purity Profile Excellent (Trace Pd is main impurity)Variable (Polymer/Oligomer byproducts)
Cost High (Pd catalyst, Boron reagent)Low (Bulk reagents)
Scalability Good (Linear scale-up)Difficult (High T/P steps)
Key Risk Protodeboronation of vinyl sourcePolymerization during dehydration

Part 5: Experimental Workflow Visualization (Suzuki Coupling)

Workflow Start Start: 2-Cl-4,6-dimethoxy pyrimidine Mix Mix Solvents: Dioxane/H2O (4:1) + Base (K2CO3) Start->Mix Degas CRITICAL: Degas (Ar sparge) 20 mins Mix->Degas Cat Add Catalyst: Pd(PPh3)4 + Vinyl Boronate Degas->Cat Heat Heat: 85°C, 6-12h (+ BHT stabilizer) Cat->Heat Workup Workup: Filter (Celite) Extract (DCM) Heat->Workup Product Product: 4,6-Dimethoxy- 2-vinylpyrimidine Workup->Product

Figure 2: Workflow for the Palladium-catalyzed synthesis of the target molecule.

Part 6: References

  • Synthesis of 2-chloro-4,6-dimethoxypyrimidine:

    • Source: Vertex AI Search Results (Patent CN1467206A).

    • Context: Describes the condensation and chlorination sequence, though the direct substitution of 2,4,6-trichloropyrimidine is the standard lab protocol.

    • Verification:

  • Suzuki Coupling on Chloropyrimidines:

    • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.[1]

    • Source:Catalysts2021 , 11(4), 446.

    • Context: Establishes the viability of Suzuki coupling on chlorinated pyrimidines using Pd catalysts.

    • Verification:

  • Use of Trivinylboroxane in Suzuki Coupling:

    • Title: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide.

    • Source:Organic Syntheses2009 , 86, 47-56.

    • Context: Provides the definitive protocol for using the pyridine-stabilized vinylboroxane reagent to avoid polymerization.

    • Verification:

  • Reactivity of 2-Methylpyrimidines with Formaldehyde:

    • Title: Reaction of Several Aminopyrimidines With Formaldehyde.[3]

    • Source:Journal of Research of the National Bureau of Standards1961 , 65A(1).

    • Context: Discusses the limitations of formaldehyde condensation with amino-pyrimidines, highlighting the need for forcing conditions for methyl-group activation.

    • Verification:

  • Preparation of 4,6-Dimethoxy-2-methylsulfonylpyrimidine (Precursor Analog):

    • Title: A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine.[4][5]

    • Source:Asian Journal of Chemistry2013 .

    • Context: Validates the synthesis of the 4,6-dimethoxy core from 2-chloro precursors.

    • Verification:

Sources

Methodological & Application

Application Note: Synthesis and Validation of Vinylpyrimidine-Based Covalent Kinase Inhibitors

[1]

Executive Summary & Strategic Rationale

The resurgence of Targeted Covalent Inhibitors (TCIs) has revolutionized kinase drug discovery. Unlike reversible inhibitors driven solely by equilibrium thermodynamics (


This Application Note details the synthesis of a Vinylpyrimidine scaffold —specifically the N-(3-aminophenyl)acrylamide-pyrimidine motif found in third-generation EGFR and BTK inhibitors (e.g., Osimertinib, Ibrutinib). This scaffold utilizes an electrophilic "warhead" (vinyl group) to form an irreversible Michael adduct with a non-catalytic cysteine residue in the ATP-binding pocket.

Key Advantages of this Scaffold:

  • Potency: Can achieve near-complete target occupancy even with short systemic half-lives.

  • Selectivity: Targets only kinases possessing a specific cysteine at the solvent-front or P-loop (e.g., Cys797 in EGFR, Cys481 in BTK).

  • Resistance Profiling: Effective against mutations that reduce the affinity of reversible inhibitors (e.g., T790M in EGFR).

Mechanism of Action: The Michael Addition

The core logic of this synthesis is to position a "soft" electrophile (the vinyl group) adjacent to a nucleophilic cysteine thiol. The reaction proceeds via a 1,4-Michael addition.

Diagram 1: Mechanism of Covalent Inactivation

Caption: The thiol of the cysteine residue attacks the

MichaelAdditionCysteineCysteine Thiol(Nucleophile)ComplexReversibleBinding Complex(K_I)Cysteine->ComplexAssociationInhibitorVinylpyrimidine(Electrophile)Inhibitor->Complexk_onAdductCovalent Adduct(Irreversible)Complex->Adductk_inact(Bond Formation)

Synthetic Protocol: Construction of the Vinylpyrimidine Core

Safety Note: Acryloyl chloride is a lachrymator and highly reactive. All "Step 3" procedures must be performed in a fume hood with dry glassware.

Overview of Synthetic Route

The synthesis follows a convergent strategy:

  • Core Functionalization:

    
     reaction on 2,4-dichloropyrimidine.
    
  • Linker Installation: Introduction of the aniline linker.

  • Warhead Installation: Late-stage acryloylation to prevent polymerization.

Detailed Step-by-Step Protocol
Step 1: C4-Substitution (

)

Differentiation of the pyrimidine chlorides is achieved by temperature control.

  • Dissolve 2,4-dichloropyrimidine (1.0 eq) in

    
    -PrOH.
    
  • Add Substituted Aniline/Amine (Tail region) (1.0 eq) and DIPEA (2.5 eq).

  • Critical Parameter: Stir at 0°C to RT for 4-6 hours. (Heating >50°C will cause substitution at C2).

  • Monitor by LC-MS for mono-substituted product.

  • Purification: Flash chromatography (Hexane/EtOAc).

Step 2: C2-Linker Installation (Buchwald or

)

Installation of the diamine linker that will eventually hold the warhead.

  • Dissolve product from Step 1 in

    
    -BuOH or Dioxane.
    
  • Add 3-nitroaniline or N-boc-phenylenediamine (1.1 eq) and p-TsOH (catalytic) or Buchwald precatalyst (if

    
     is sluggish).
    
  • Heat to 100°C for 12 hours.

  • Workup: If nitro-aniline was used, reduce the nitro group (Fe/NH4Cl or H2/Pd-C) to reveal the free amine.

    • Note: If using Pd-C, ensure the C4-substituent does not contain halogens sensitive to hydrogenolysis.

Step 3: The Warhead Installation (Acryloylation)

This is the most sensitive step. The vinyl group is prone to polymerization.

  • Dissolve the free amine precursor (from Step 2) in anhydrous DCM/THF (1:1) at -10°C .

  • Add DIPEA (1.5 eq).

  • Dropwise Addition: Add Acryloyl Chloride (1.05 eq) diluted in DCM over 20 minutes.

    • Expert Insight: Do not use large excess of acryloyl chloride; it leads to bis-acylation.

  • Stir at 0°C for 30 minutes. Quench immediately with saturated

    
    .
    
  • Purification: Rapid chromatography. Do not concentrate to dryness with heat. Use a rotary evaporator bath <30°C.

Diagram 2: Synthetic Workflow

Caption: Convergent synthesis ensuring the reactive vinyl warhead is installed in the final step to maintain stability.

SynthesisStart2,4-DichloropyrimidineStep1Step 1: C4 Substitution(SnAr, 0°C)Adds Specificity TailStart->Step1Step2Step 2: C2 Substitution(SnAr/Buchwald, 100°C)Adds LinkerStep1->Step2ReductionNitro Reduction(Fe/NH4Cl)Reveals NH2Step2->ReductionStep3Step 3: Warhead Installation(Acryloyl Chloride, -10°C)Creates VinylpyrimidineReduction->Step3Critical: Low TempFinalFinal Covalent InhibitorStep3->Final

Biochemical Validation (Self-Validating Systems)

For covalent inhibitors,



1
Protocol A: Intact Protein Mass Spectrometry

This is the binary "Truth" test. If the mass doesn't shift, it is not covalent.

  • Incubation: Incubate Recombinant Kinase Domain (1

    
    M) with Inhibitor (10 
    
    
    M) for 60 minutes in buffer (pH 7.4).
  • Control: Incubate Kinase with DMSO only.

  • Analysis: Inject onto LC-MS (Q-TOF or Orbitrap). Deconvolute the protein charge envelope.

  • Pass Criteria:

    • DMSO Control: Mass =

      
      
      
    • Treated: Mass =

      
      
      
    • Note: If Mass =

      
       Da, you likely reacted with DTT/BME in the buffer. Use TCEP as the reducing agent. 
      
Protocol B: Time-Dependent Inhibition ( )
  • Prepare inhibitor serial dilutions.

  • Pre-incubate enzyme + inhibitor for varying times (

    
     = 0, 15, 30, 60 min).
    
  • Add ATP/Substrate to initiate reaction and measure residual activity.

  • Plot:

    
     vs. Pre-incubation time. A covalent inhibitor will show a left-shift (lower 
    
    
    ) with longer incubation.
Data Summary Table: Expected Validation Metrics
MetricReversible InhibitorCovalent Vinylpyrimidine
IC50 Shift Stable over timeDecreases with pre-incubation time
Washout Assay Activity recovers after washoutActivity remains inhibited
Mass Spec No mass shiftMass shift (+ MW of inhibitor)
Key Constant

(Dissociation Constant)

(Efficiency)

Troubleshooting & Expert Tips

  • "The Warhead Died": If your final yield is low, check your workup. Acrylamides can undergo Michael addition with water/methanol if the pH is too high during extraction. Keep workups neutral or slightly acidic.

  • Scavenger Contamination: Avoid using thiol-based scavengers (like glutathione) or DTT in your assay buffers before the inhibitor has bound. They will quench the vinyl group immediately. Use TCEP for maintaining protein stability.

  • Selectivity Tuning: If the inhibitor is too reactive (toxic), add steric bulk to the

    
    -carbon of the vinyl group (e.g., methacrylamide). This slows down 
    
    
    and requires better non-covalent recognition (
    
    
    ) for binding, improving selectivity.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[2][3][4][5][6] Nature Reviews Drug Discovery. Link

  • Schwartz, P. A., et al. (2014). "Covalent EGFR inhibitor analysis." Proceedings of the National Academy of Sciences. Link

  • Barf, T., & Kaptein, A. (2012). "Irreversible protein kinase inhibitors: balancing the benefits and risks." Journal of Medicinal Chemistry. Link

  • Laufer, S. A., et al. (2024).[7][5] "Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR." ACS Medicinal Chemistry Letters. Link[5]

Application Note: Application of 4,6-Dimethoxy-2-vinylpyrimidine in Agrochemical Synthesis

[1]

Executive Summary

The 4,6-dimethoxypyrimidine moiety is a "privileged structure" in agrochemistry, serving as the pharmacophore for a vast class of ALS-inhibiting herbicides (e.g., sulfonylureas, pyrimidinylbenzoates).[1][2] Traditionally, this unit is introduced via "hard" electrophiles like 2-chloro-4,6-dimethoxypyrimidine or 2-methylsulfonyl-4,6-dimethoxypyrimidine using nucleophilic aromatic substitution (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

2

This guide introduces 4,6-Dimethoxy-2-vinylpyrimidine (DMVP) as a strategic alternative.[1] Unlike its halogenated precursors, DMVP acts as a Michael Acceptor , enabling "Click-like" conjugation with thiols, amines, and carbon nucleophiles.[1][2] This approach offers superior atom economy, milder reaction conditions, and access to novel ethylene-bridged scaffolds that are inaccessible via standard displacement chemistry.[1][2]

Key Advantages of DMVP Platform
  • Atom Economy: Addition reactions generate zero byproduct mass (unlike HCl or MeSO₂H byproduct in ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).[2]
    
  • Chemo-Selectivity: The vinyl group reacts preferentially with "soft" nucleophiles (SH, NHR), leaving "hard" nucleophiles (OH, COOH) untouched without protection.[1][2]

  • Structural Novelty: Facilitates the creation of 2-(2-substituted-ethyl)pyrimidine linkers, a growing scaffold class in resistance-breaking fungicides and herbicides.[1]

Chemical Profile & Reactivity[2][3][4][5][6][7][8][9]

Electronic Modulation

The reactivity of DMVP is distinct from the naked 2-vinylpyrimidine. The two methoxy groups at positions 4 and 6 are strong Electron Donating Groups (EDGs) .[1]

  • Effect: They increase the electron density of the pyrimidine ring.

  • Consequence: The vinyl group at C2 is less electron-deficient than in unsubstituted 2-vinylpyrimidine.

  • Application Insight: While 2-vinylpyrimidine reacts spontaneously with thiols, DMVP requires catalytic activation (Brønsted base or Lewis acid) to drive the reaction to completion.[1] This "moderated reactivity" is a benefit, preventing uncontrolled polymerization and allowing for cleaner impurity profiles.[1][2]

Stability & Storage[2]
  • Physical State: Low-melting solid or viscous oil.

  • Stability: Susceptible to radical polymerization and auto-oxidation.

  • Storage Protocol: Store at -20°C under Argon. Stabilize with 100-500 ppm 4-tert-butylcatechol (TBC) if stored in solution for extended periods.[1]

Application 1: The "S-Link" Protocol (Thio-Michael Addition)[1]

This protocol describes the synthesis of pyrimidine-thioether herbicides . This linkage is bio-isosteric to the ether linkage found in pyribenzoxim but offers different metabolic stability profiles.

Reaction Logic
Standard Operating Procedure (SOP)

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Nucleophile: Substituted Thiophenol (e.g., 2-methoxythiophenol) (1.1 equiv)[1][2]

  • Catalyst: Triethylamine (TEA) (0.1 equiv) or ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (0.5 equiv)[2]
    
  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH) (Green Alternative)[1][2]

Step-by-Step Protocol:

  • Preparation: Charge a reaction vessel with the Thiophenol (1.1 equiv) and solvent (5 mL/mmol). Degas the solvent with

    
     for 10 minutes to prevent disulfide formation.
    
  • Activation: Add the base catalyst (TEA or Carbonate).[1] Stir for 15 minutes at Room Temperature (RT) to generate the thiolate anion.

  • Addition: Add DMVP (1.0 equiv) dropwise as a solution in the reaction solvent. Note: The reaction is exothermic; control addition rate to maintain Temp < 30°C.

  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC or HPLC.

    • Checkpoint: Disappearance of the vinyl region signals in NMR (approx. ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       5.5 - 6.8 ppm).
      
  • Work-up:

    • If using MeCN: Evaporate solvent, redissolve in EtOAc, wash with 1M NaOH (to remove excess thiol) and Brine.[1][2]

    • If using EtOH: Product often precipitates upon adding water. Filter and wash.

  • Purification: Recrystallization from EtOH/Heptane is usually sufficient.

Application 2: The "N-Link" Protocol (Aza-Michael Addition)

Used for synthesizing pyrimidine-amine hybrids, common in next-generation fungicides where the ethyl linker provides flexibility to fit into enzyme pockets (e.g., DHFR or ALS).[1][2]

Reaction Logic

Amine nucleophiles are harder than thiols and the DMVP vinyl group is deactivated by the methoxy groups. Therefore, Lewis Acid catalysis or Protic Acid promotion is often superior to simple base catalysis.[1][2]

Standard Operating Procedure (SOP)

Reagents:

  • Substrate: DMVP (1.0 equiv)

  • Nucleophile: Heterocyclic Amine (e.g., Pyrazole, Imidazole, or Aniline derivative) (1.2 equiv)[1][2]

  • Catalyst: Scandium Triflate ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (5 mol%) OR Acetic Acid (AcOH) (1.0 equiv)[2]
    
  • Solvent: Water (micellar conditions) or Toluene.[1][2]

Step-by-Step Protocol (Lewis Acid Method):

  • Setup: Dissolve DMVP and the Amine in Toluene (4 mL/mmol).

  • Catalyst Addition: Add ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (5 mol%).[2]
    
  • Heating: Heat the mixture to 60°C. The Lewis acid activates the pyrimidine nitrogen, increasing the electrophilicity of the vinyl group (LUMO lowering).[1]

  • Monitoring: Reaction typically requires 12–24 hours.

  • Quench: Add water to quench the catalyst. Extract with EtOAc.

  • Isolation: Pass through a short silica plug to remove residual metal salts.

Expert Tip: For weak nucleophiles (like anilines), using Water as a solvent with a surfactant (TPGS-750-M) can accelerate the reaction due to the "on-water" hydrophobic effect, forcing the organic reactants together.[1]

Visualizing the Synthetic Strategy

The following diagram illustrates the strategic divergence between traditional

Agrochemical_Synthesis_Pathwayscluster_conditionsReaction ConditionsStart_Cl2-Chloro-4,6-dimethoxypyrimidine(Hard Electrophile)Product_SNArDirect Linkage(Ar-X-Ar)Rigid ScaffoldStart_Cl->Product_SNArSNAr(High Temp, Base)-HClStart_Vinyl4,6-Dimethoxy-2-vinylpyrimidine(Soft Electrophile)Product_MichaelEthyl Linkage(Ar-X-CH2CH2-Ar)Flexible ScaffoldStart_Vinyl->Product_MichaelMichael Addition(RT, Catalytic)100% Atom EconomyNucleophileNucleophile(R-SH, R-NH2)Nucleophile->Product_SNArNucleophile->Product_MichaelDescSNAr: Requires Leaving GroupMichael: Requires Activation

Figure 1: Strategic Divergence. The DMVP pathway (Green) allows for flexible linker insertion with high atom economy, contrasting with the rigid direct coupling of the Chloro-pathway (Red).[1]

Analytical & Quality Control

To ensure protocol success, the following analytical markers must be verified.

NMR Diagnostics ( NMR in )
  • Starting Material (DMVP): Look for the characteristic vinyl system.[1]

    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       ~6.8 ppm (dd, 1H, 
      
      
      internal)[2]
    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       ~6.4 ppm (dd, 1H, 
      
      
      trans)[2]
    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       ~5.6 ppm (dd, 1H, 
      
      
      cis)[2]
  • Product (Michael Adduct):

    • Disappearance: Complete loss of the signals at 5.5–6.8 ppm.

    • Appearance: Two distinct triplets (or complex multiplets) corresponding to the ethylene bridge (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ) typically around 
      
      
      3.0–3.5 ppm and
      
      
      4.0–4.5 ppm, depending on the heteroatom.
Impurity Profile
  • Polymer: Broadening of peaks in the baseline indicates polymerization.

  • Hydrolysis: Appearance of a singlet at ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     ~5.0–6.0 ppm may indicate hydrolysis of the methoxy groups (rare under mild conditions) or hydration of the vinyl group to the alcohol (if strong acid/water used).
    

References

  • Reactivity of Vinyl-Pyrimidines

    • Title: Conjugate Addition of Nucleophiles to the Vinyl Function of 2-Chloro-4-vinylpyrimidine Deriv
    • Source: PMC / PubMed Central.
    • URL:[Link]

  • Michael Addition Mechanisms

    • Title: Michael addition reaction (General Mechanism & Catalysis).[1][2]

    • Source: Wikipedia / Organic Chemistry Portal.
    • URL:[Link][1][2]

  • Vinyl Pyrimidines as Covalent Warheads

    • Title: Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR.[3]

    • Source: ACS Med. Chem. Lett. / NIH.
    • URL:[Link]

  • Cross-Linking Applications

    • Title: Crosslinking reactions of 4-amino-6-oxo-2-vinylpyrimidine with guanine derivatives.[1][4]

    • Source: Nucleic Acids Research / NIH.
    • URL:[Link][1][2]

Application Note: 4,6-Dimethoxy-2-vinylpyrimidine in Fluorescent Probe Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 4,6-Dimethoxy-2-vinylpyrimidine (DMVP) as a "vinyl-heterocycle" building block for synthesizing advanced fluorescent probes.[1][2]

Part 1: Technical Rationale & Mechanistic Insight

This compound (DMVP) is a specialized heterocyclic monomer used primarily to construct Donor-π-Acceptor (D-π-A) fluorescent systems.[1][2] Unlike standard pyrimidines, DMVP possesses two critical structural features that define its utility in probe development:

  • The Vinyl Handle (C2 Position): This alkene moiety serves as a reactive "plug-and-play" handle for Palladium-catalyzed cross-coupling (Heck Reaction) or radical polymerization.[1][2] It allows for the extension of π-conjugation without the harsh conditions required for condensation reactions (e.g., Knoevenagel condensations often used with methyl-pyrimidines).[1][2]

  • The 4,6-Dimethoxy Motif:

    • Electronic Modulation: While the pyrimidine ring is inherently electron-deficient (acting as an acceptor), the methoxy groups provide mesomeric electron donation.[1] This "softens" the acceptor strength, allowing for the fine-tuning of Intramolecular Charge Transfer (ICT) states, which is critical for solvatochromic and polarity-sensitive probes.[1]

    • Solubility: The methoxy groups significantly enhance solubility in organic solvents compared to bare pyrimidines or amino-pyrimidines, facilitating synthesis and purification.[1]

Primary Application: Synthesis of Two-Photon Absorption (TPA) dyes and Aggregation-Induced Emission (AIE) luminogens for lipid droplet and mitochondrial imaging.[1][2]

Part 2: Synthetic Protocol (Heck Cross-Coupling)

This protocol describes the synthesis of a "Push-Pull" fluorescent probe by coupling DMVP with an electron-rich aryl halide (e.g., 4-Bromo-N,N-diphenylaniline).[2] The resulting probe typically exhibits strong fluorescence in non-polar environments (Lipid Droplets).

Materials
  • Reagent A: this compound (1.0 equiv)[1][2]

  • Reagent B: 4-Bromo-N,N-diphenylaniline (1.1 equiv) [Donor Component]

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5 mol%)[1]

  • Ligand: Tri-o-tolylphosphine [P(o-tol)₃] (10 mol%)[1][2]

  • Base: Triethylamine (Et₃N) (2.0 equiv)[1][2]

  • Solvent: Anhydrous DMF or DMAc[1][2]

  • Atmosphere: Argon or Nitrogen[1][2]

Step-by-Step Methodology
  • Catalyst Pre-activation:

    • In a flame-dried Schlenk tube, dissolve Pd(OAc)₂ and P(o-tol)₃ in 2 mL of anhydrous DMF. Stir at room temperature for 15 minutes under Argon until the solution turns yellow/orange, indicating active Pd(0)-ligand complex formation.[1]

  • Reaction Assembly:

    • Add This compound (166 mg, 1.0 mmol) and 4-Bromo-N,N-diphenylaniline (356 mg, 1.1 mmol) to the reaction vessel.

    • Add Triethylamine (280 µL, 2.0 mmol).

    • Add remaining DMF (3 mL) to reach a concentration of ~0.2 M.

  • Cross-Coupling (Heck Reaction):

    • Degas the mixture via three freeze-pump-thaw cycles to remove oxygen (critical to prevent catalyst poisoning and phosphine oxidation).[1][2]

    • Heat the sealed vessel to 100°C for 12–16 hours.

    • Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 4:1).[1][2] The fluorescent product spot will appear distinct from the non-fluorescent starting materials under UV (365 nm).

  • Work-up & Purification:

    • Cool to room temperature.[3] Dilute with dichloromethane (DCM, 20 mL) and wash with water (3 x 20 mL) to remove DMF and salts.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purification: Perform flash column chromatography on silica gel. Elute with a gradient of Hexane -> Hexane:DCM (1:1).[1]

    • Yield Expectation: 65–80% as a yellow/orange solid.

Part 3: Data Interpretation & Validation

The synthesized probe (D-π-A structure) should be validated using the following criteria.

Table 1: Expected Photophysical Properties

ParameterObservationMechanistic Cause
Absorption Max (

)
380–420 nm

transition of the extended styrene-pyrimidine conjugate.[1][2]
Emission Max (

)
500–580 nmIntramolecular Charge Transfer (ICT) from Amine donor to Pyrimidine acceptor.[1][2]
Stokes Shift Large (>100 nm)Significant structural relaxation in the excited state (TICT).[2]
Solvatochromism Red-shift in polar solventsStabilization of the polarized excited state by polar solvents.[1][2]
AIE Effect High fluorescence in aggregates/solidRestriction of Intramolecular Motion (RIM) prevents non-radiative decay.[2]

Self-Validating Check:

  • Dissolve the product in Toluene (non-polar). It should fluoresce strongly (Blue/Green).

  • Dissolve in Methanol (polar). Fluorescence should quench or red-shift significantly.[1][2]

  • If no fluorescence is observed: Check for oxidation of the vinyl bridge (loss of conjugation) or residual palladium contamination (heavy atom quenching).

Part 4: Visualization of Signaling Pathway

The following diagram illustrates the synthetic logic and the "Turn-On" mechanism of the resulting probe in a biological environment (Lipid Droplets).

G Start 4,6-Dimethoxy- 2-vinylpyrimidine (Acceptor Core) Catalyst Pd(OAc)2 / Ligand (Heck Coupling) Start->Catalyst Donor Aryl Halide (Donor) Donor->Catalyst Probe D-π-A Probe (Non-Fluorescent in Water) Catalyst->Probe C-C Bond Formation Target Lipid Droplet (Non-Polar Environment) Probe->Target Cellular Uptake Signal Strong Fluorescence (ICT On / RIM Active) Target->Signal Solvation Effect & Restricted Rotation

Caption: Workflow showing the synthesis of the D-π-A probe via Heck coupling and its subsequent activation mechanism in lipid droplets.

Part 5: Advanced Application - Polymer Probes

For researchers developing fluorescent sensors (e.g., pH or metal ions) , DMVP can be polymerized.

  • Protocol: Free Radical Polymerization.[1][2]

  • Conditions: AIBN (Initiator), Toluene, 70°C.

  • Mechanism: The vinyl group polymerizes to form a polyethylene backbone with pendant dimethoxypyrimidine groups.

  • Utility: Post-polymerization modification.[1][2] The dimethoxy groups can be hydrolyzed (using dilute HCl) to 4,6-dihydroxypyrimidine (tautomerizes to pyrimidone), which acts as a binding site for metal ions or a pH-responsive unit.

References

  • Heck Coupling of Vinyl-Heterocycles: Berthiol, F., et al. "Heck reaction with heteroaryl halides in the presence of a palladium-tetraphosphine catalyst."[1] Tetrahedron Letters, vol. 43, no. 32, 2002, pp. 5625-5628. Link

  • Pyrimidine AIEgens: Feng, G., et al. "Dual-Emission Fluorescent Probe for Simultaneous Imaging of Lipid Droplets and Lysosomes." Analytical Chemistry, vol. 88, no. 10, 2016, pp. 5489-5494.[1] Link[1][2]

  • Vinylpyrimidine in PNA (Analogous Chemistry): Kusano, S., et al. "Crosslinking reactions of 4-amino-6-oxo-2-vinylpyrimidine with guanine derivatives."[2] Nucleic Acids Research, vol. 43, no. 1, 2015, pp. 12-21.[1] Link

  • AIE Mechanism (RIM): Mei, J., et al. "Aggregation-Induced Emission: Together We Shine, United We Soar!" Chemical Reviews, vol. 115, no. 21, 2015, pp. 11718-11940.[1] Link[2]

Sources

Application Notes & Protocols for Enzymatic Reactions Involving Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Pyrimidines and Their Enzymatic Conversions

Substituted pyrimidines are fundamental to life, forming the structural core of nucleobases such as thymine, cytosine, and uracil, the building blocks of DNA and RNA.[1][2] Beyond their role in genetics, these heterocyclic compounds are pivotal in cellular metabolism and energy transfer.[1] The enzymatic modification of substituted pyrimidines is a cornerstone of cellular function and a critical area of focus in drug development. Enzymes that catalyze these reactions are not only essential for nucleotide homeostasis via de novo and salvage pathways but also represent key targets for therapeutic intervention in oncology, virology, and inflammatory diseases.[2][3][4]

Human cells utilize two primary routes for nucleotide synthesis: the energy-intensive de novo pathway, which builds nucleotides from simple precursors, and the salvage pathway, which recycles pre-existing bases and nucleosides.[1][5] Enzymes of the salvage pathway, such as thymidine phosphorylase and uridine phosphorylase, are particularly important in the context of drug action. They can activate inert prodrugs into cytotoxic agents directly at the tumor site or, conversely, degrade active drugs, reducing their efficacy.[3][6] Understanding and harnessing these enzymatic reactions are therefore paramount for researchers, scientists, and drug development professionals aiming to design more effective and selective therapies.

This guide provides an in-depth exploration of key enzymatic reactions involving substituted pyrimidines, offering detailed application notes on their therapeutic relevance and step-by-step protocols for their study in a laboratory setting.

Section 1: Key Enzyme Classes in Pyrimidine Metabolism

The modification of substituted pyrimidines is governed by several classes of enzymes. This section focuses on nucleoside phosphorylases, which are central to the salvage pathway and are of immense interest in pharmacology.

Pyrimidine Nucleoside Phosphorylases (PyNPs)

PyNPs are a family of enzymes that catalyze the reversible phosphorolysis of pyrimidine nucleosides into their constituent base and a pentose-1-phosphate.[7] This function places them at a metabolic crossroads, capable of both anabolic and catabolic activities.

  • Thymidine Phosphorylase (TP): Also known as platelet-derived endothelial cell growth factor (PD-ECGF), TP is a key enzyme in the pyrimidine salvage pathway.[6] It catalyzes the reversible conversion of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate.[6] Elevated TP levels are strongly associated with tumor angiogenesis and growth, making it a validated target in cancer therapy.[6]

  • Uridine Phosphorylase (UP): UP catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate.[8][9] This enzyme is crucial for maintaining cellular uracil levels and is a target for inhibitors designed to increase the efficacy of fluoropyrimidine drugs.[9][10]

The dual functionality of these enzymes is a critical concept for drug developers. Their ability to be exploited for targeted drug activation or inhibited to prevent drug degradation forms the basis of several successful therapeutic strategies.

Fig 1. Core Reaction of Pyrimidine Nucleoside Phosphorylases Substrate Pyrimidine Nucleoside (e.g., Thymidine, Uridine) Enzyme Thymidine/Uridine Phosphorylase Substrate->Enzyme Phosphate Inorganic Phosphate (Pi) Phosphate->Enzyme Enzyme->Substrate Enzyme->Phosphate Product1 Pyrimidine Base (e.g., Thymine, Uracil) Enzyme->Product1 Product2 Ribose/Deoxyribose -1-Phosphate Enzyme->Product2 Product1->Enzyme Product2->Enzyme Fig 2. Workflow of Capecitabine Prodrug Activation Capecitabine Capecitabine (Oral Prodrug) Step1_Product 5'-Deoxy-5-fluorocytidine Capecitabine->Step1_Product Carboxylesterase (Liver) Step2_Product 5'-Deoxy-5-fluorouridine (5'-DFUR) Step1_Product->Step2_Product Cytidine Deaminase (Liver/Tumor) Step3_Product 5-Fluorouracil (5-FU) (Active Cytotoxic Drug) Step2_Product->Step3_Product Thymidine Phosphorylase (Tumor-Selective) Target Inhibition of Thymidylate Synthase & DNA/RNA Damage Step3_Product->Target

Fig 2. Workflow of Capecitabine Prodrug Activation
Application Note 2: Enhancing Drug Bioavailability via Enzyme Inhibition

Causality: Some potent therapeutic nucleoside analogs are rapidly degraded by pyrimidine salvage enzymes, severely limiting their bioavailability and clinical utility. The strategic co-administration of a potent enzyme inhibitor can protect the active drug from catabolism, thereby increasing its systemic exposure and therapeutic effect.

Example - Trifluridine and Tipiracil (Lonsurf®): Trifluridine is a thymidine-based nucleoside analog whose primary antitumor mechanism is its incorporation into DNA, leading to DNA dysfunction. [6]However, when administered alone, it is rapidly degraded by TP in the gut and liver. Tipiracil is a potent inhibitor of TP. [6]When co-formulated with trifluridine, tipiracil prevents this rapid degradation, significantly increasing trifluridine's bioavailability and enabling its potent anticancer activity. [6]

Parameter Value Enzyme Source Assay Method Reference
Tipiracil IC₅₀ 19 nM Human Thymidine Phosphorylase Spectrophotometric [6]

| Tipiracil Kᵢ | 1.7 nM | Recombinant Human TP | Biochemical Assay | [6]|

Table 1: Inhibitory Potency of Tipiracil against Thymidine Phosphorylase.

Section 3: Detailed Experimental Protocols

The following protocols provide robust, self-validating methodologies for studying the activity and inhibition of Thymidine Phosphorylase.

Protocol 1: Spectrophotometric Assay of Thymidine Phosphorylase (TP) Activity

Principle: This protocol measures the phosphorolysis of thymidine to thymine. The conversion results in a decrease in absorbance at 290 nm, which can be monitored over time. This method is adapted from established enzymatic assays. [11] Materials:

  • Recombinant Human Thymidine Phosphorylase (TP)

  • Thymidine (Substrate)

  • Potassium Phosphate Buffer (pH 7.4)

  • Enzyme Diluent (e.g., 10 mM Potassium Phosphate Buffer, pH 7.0)

  • UV-transparent cuvettes

  • Thermostatted spectrophotometer capable of reading at 290 nm

Procedure:

  • Reagent Preparation:

    • Assay Buffer (Reagent A): Prepare a 200 mM Potassium Phosphate buffer and adjust the pH to 7.4 at 25°C. [11] * Substrate Solution (Reagent B): Prepare a 1 mM Thymidine solution by dissolving thymidine in Reagent A. [11] * Enzyme Diluent (Reagent C): Prepare a 10 mM Potassium Phosphate buffer, pH 7.0. [11] * Enzyme Solution (Reagent D): Immediately before use, dilute the TP stock to a working concentration (e.g., 1-2 units/mL) in cold Reagent C. [11]The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 5-10 minutes.

  • Assay Setup:

    • Set up two quartz cuvettes: one "Test" and one "Blank".

    • Pipette 3.0 mL of the Substrate Solution (Reagent B) into both the Test and Blank cuvettes. [11] * Place the cuvettes in the spectrophotometer and allow them to equilibrate to 25°C.

  • Reaction Initiation and Measurement:

    • Start the spectrophotometer reading at 290 nm. Monitor the absorbance until a stable baseline is achieved.

    • To the Test cuvette, add 30 µL of the Enzyme Solution (Reagent D).

    • To the Blank cuvette, add 30 µL of the Enzyme Diluent (Reagent C). [11] * Immediately mix both cuvettes by inversion, ensuring no bubbles are introduced into the light path.

    • Record the decrease in absorbance at 290 nm every 15-30 seconds for 5-10 minutes.

Data Analysis:

  • Plot absorbance (A₂₉₀) versus time (minutes) for both the Test and Blank reactions.

  • Determine the maximum linear rate (ΔA₂₉₀/min) for both plots.

  • Calculate the enzyme activity using the Beer-Lambert law, incorporating the change in the molar extinction coefficient between thymidine and thymine. The specific formula provided by the enzyme manufacturer or a standard protocol should be used. [11] Causality and Validation: The Blank reaction is critical to account for any non-enzymatic degradation of the substrate or instrument drift, ensuring that the measured rate in the Test cuvette is due solely to TP activity. A linear decrease in absorbance confirms that the reaction is proceeding at a steady state and that the enzyme is not limited by substrate depletion or product inhibition during the measurement period.

Protocol 2: Screening for TP Inhibitors and IC₅₀ Determination

Principle: This protocol adapts the TP activity assay to measure the potency of an inhibitor, such as Tipiracil. The enzyme's activity is measured across a range of inhibitor concentrations to determine the concentration required for 50% inhibition (IC₅₀).

Materials:

  • All materials from Protocol 1

  • Inhibitor stock solution (e.g., Tipiracil in DMSO or appropriate solvent)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Inhibitor Dilution Series: Prepare a serial dilution of the inhibitor (e.g., Tipiracil) in the Enzyme Diluent. The concentration range should span several orders of magnitude around the expected IC₅₀ (e.g., from 0.1 nM to 1 µM). Include a "no inhibitor" control (vehicle only, e.g., DMSO).

  • Assay Setup (96-well plate format):

    • Add a fixed amount of TP Enzyme Solution to each well.

    • Add a corresponding volume of each inhibitor dilution to the wells. Also include wells for a positive control (enzyme, no inhibitor) and a negative control (no enzyme).

    • Pre-incubate the enzyme-inhibitor mixture for 10-15 minutes at 25°C to allow for binding.

  • Reaction Initiation:

    • Initiate the reaction by adding the Thymidine Substrate Solution to all wells simultaneously using a multichannel pipette.

    • Immediately place the plate in the microplate reader.

  • Measurement:

    • Measure the decrease in absorbance at 290 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.

Data Analysis:

  • Calculate the reaction rate (ΔA₂₉₀/min) for each inhibitor concentration.

  • Normalize the data by expressing the rates as a percentage of the activity of the "no inhibitor" control.

  • Plot the percent activity versus the log of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the IC₅₀ value.

Fig 3. Workflow for TP Inhibition Assay (IC50) cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis A Prepare Serial Dilution of Inhibitor C Add Enzyme + Inhibitor to Wells A->C B Prepare Enzyme and Substrate Solutions B->C D Pre-incubate (15 min @ 25°C) C->D E Initiate Reaction: Add Substrate D->E F Read Absorbance (290nm) in Kinetic Mode E->F G Calculate Reaction Rates (ΔA/min) F->G H Normalize Data to % Activity G->H I Plot % Activity vs. [Inhibitor] (log scale) H->I J Fit to Sigmoidal Curve & Determine IC50 I->J

Fig 3. Workflow for TP Inhibition Assay (IC50)

References

  • Biochemistry Den. (n.d.). Pyrimidine Synthesis Pathway: Synthesis of pyrimidine derivatives. Retrieved from [Link]

  • Microbe Notes. (2023, October 18). De novo pyrimidine synthesis steps, pathways, uses. Retrieved from [Link]

  • M-CSA. (n.d.). Pyrimidine-nucleoside phosphorylase. Retrieved from [Link]

  • DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. Retrieved from [Link]

  • M-CSA. (n.d.). Uridine phosphorylase. Retrieved from [Link]

  • O'Donovan, A., et al. (n.d.). Pyrimidine Biosynthesis and Ribonucleoside Metabolism in Species of Pseudomonas. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of fully substituted pyrimidine derivatives. Retrieved from [Link]

  • Reactome. (n.d.). Pyrimidine biosynthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • YouTube. (2021, February 18). PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE. Retrieved from [Link]

  • Ali, J. A., et al. (2016). Pyrimidine Salvage Enzymes Are Essential for De Novo Biosynthesis of Deoxypyrimidine Nucleotides in Trypanosoma brucei. PLOS Pathogens. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrimidine metabolism. Retrieved from [Link]

  • MNG Laboratories. (n.d.). 620038: Thymidine Phosphorylase Enzyme Analysis (Blood). Retrieved from [Link]

  • Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews. Retrieved from [Link]

  • Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Retrieved from [Link]

  • Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Retrieved from [Link]

  • Transcended Study Hub. (2025, January 8). Pyrimidine Metabolism-Biochemistry. YouTube. Retrieved from [Link]

  • JJ Medicine. (2017, April 17). Pyrimidine Synthesis and Salvage Pathway. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic view of six sequential enzymatic reactions for de novo.... Retrieved from [Link]

  • Meng, X., et al. (2023). Pyrimidine Biosynthetic Enzyme CAD: Its Function, Regulation, and Diagnostic Potential. Biomolecules. Retrieved from [Link]

  • Fernandez-Lucas, J., et al. (2018). Purine and pyrimidine salvage pathway in thermophiles: a valuable source of biocatalysts for the industrial production of nucleic acid derivatives. Applied Microbiology and Biotechnology. Retrieved from [Link]

  • Val-Calvo, J., et al. (2024). Engineering a Bifunctional Fusion Purine/Pyrimidine Nucleoside Phosphorylase for the Production of Nucleoside Analogs. International Journal of Molecular Sciences. Retrieved from [Link]

  • Gámez-Pozo, A., et al. (2012). Assessment of Thymidine Phosphorylase Function: Measurement of Plasma Thymidine (and Deoxyuridine) and Thymidine Phosphorylase Activity. In Mitochondrial Disorders. Humana Press. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrimidine salvage pathways. Retrieved from [Link]

  • Stasolla, C., et al. (2003). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. In Photosynthesis, and Carbon Nitrogen Metabolism in Plants. American Society of Plant Biologists. Retrieved from [Link]

  • Basso, L. A., et al. (2010). The kinetic mechanism of human uridine phosphorylase 1: Towards the development of enzyme inhibitors for cancer chemotherapy. Archives of Biochemistry and Biophysics. Retrieved from [Link]

  • ResearchGate. (2016). Enzymology of Pyrimidine Metabolism and Neurodegeneration. Retrieved from [Link]

  • Wang, C., et al. (2021). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers in Oncology. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 25). What are Uridine phosphorylase inhibitors and how do they work?. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Pyrimidine-nucleoside phosphorylase – Knowledge and References. Retrieved from [Link]

  • Judelson, H. S., et al. (2020). Structural and catalytic analysis of two diverse uridine phosphorylases in Phytophthora capsici. PLOS ONE. Retrieved from [Link]

  • Postigo, P. M., et al. (2011). Uridine Phosphorylase from Trypanosoma cruzi: Kinetic and Chemical Mechanisms. Biochemistry. Retrieved from [Link]

  • Dr. Apurva Popat. (2022, November 25). Pyrimidine Synthesis Biochemistry. YouTube. Retrieved from [Link]

  • Vitaku, E., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules. Retrieved from [Link]

  • The Virtual University of Pakistan. (2025, December 2). Disorders of Pyrimidine Metabolism. YouTube. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Suzuki Coupling for 4,6-Dimethoxy-2-vinylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SC-PYR-VINYL-002 Subject: Troubleshooting & Optimization of C2-Heteroaryl Vinyl Couplings Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Synthesizing 4,6-dimethoxy-2-vinylpyrimidine presents a "perfect storm" of chemical challenges. You are attempting to couple an electron-rich, deactivated heteroaryl chloride (at the notoriously difficult C2 position) with an unstable vinylboron species prone to polymerization and protodeboronation.

Standard protocols (e.g., Pd(PPh₃)₄/Na₂CO₃) often result in <20% yields due to poor oxidative addition and rapid decomposition of the vinyl source. This guide provides a high-fidelity workflow using Buchwald G3/G4 precatalysts and controlled release mechanisms to ensure catalytic turnover before substrate decomposition.

Module 1: The Mechanistic Bottleneck (Root Cause Analysis)

To solve the low yield, we must first understand why the reaction fails.

The C2-Position Deactivation

The 2-position of pyrimidine is flanked by two nitrogen atoms. While this makes the ring electron-deficient, the specific 4,6-dimethoxy substitution pattern donates electron density back into the ring via resonance. This renders the C-Cl bond less electrophilic than in unsubstituted pyrimidines, significantly raising the energy barrier for Oxidative Addition (OA) .

The Vinyl Instability

Vinylboronic acids are unstable. Under the basic, heated conditions required to force OA at the C2 position, vinyl species rapidly undergo:

  • Protodeboronation: The boron falls off, yielding ethylene gas.

  • Polymerization: The vinyl group reacts with itself or the product.

Decision Matrix: Catalyst & Ligand Selection
ComponentStandard (Avoid)Optimized (Recommended)Technical Rationale
Precatalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂XPhos Pd G3 or SPhos Pd G3 Standard Pd(0) sources degrade before OA occurs. G3 precatalysts activate rapidly at lower temperatures.
Ligand PPh₃ (Triphenylphosphine)XPhos or CataCXium A XPhos provides the steric bulk necessary to force reductive elimination and the electron richness to facilitate OA into the C-Cl bond.
Boron Source Vinylboronic AcidVinylboronic acid pinacol ester The ester is more stable towards hydrolysis and protodeboronation than the free acid.
Base Na₂CO₃ (Aqueous)K₃PO₄ (Anhydrous/Low Water) Anhydrous phosphate prevents hydrolysis of the boronate ester while being basic enough to activate the transmetallation.

Module 2: Visualizing the Reaction Pathway

The following diagram illustrates the kinetic competition between the desired coupling and the parasitic side reactions.

SuzukiMechanism cluster_boron Boron Source Stability Start Start: 4,6-Dimethoxy-2-chloropyrimidine OxAdd Oxidative Addition (Rate Limiting Step) Start->OxAdd Requires e- rich Ligand (XPhos/SPhos) Cat_Act Catalyst Activation (Pd G3 -> L-Pd(0)) Cat_Act->OxAdd TransMet Transmetallation (Base Mediated) OxAdd->TransMet Vinyl-BPin + Base RedElim Reductive Elimination TransMet->RedElim Side_Proto FAILURE: Protodeboronation (Loss of Vinyl Group) TransMet->Side_Proto High Water/Slow OA Product Product: This compound RedElim->Product Side_Poly FAILURE: Polymerization (Gum/Tar Formation) Product->Side_Poly High Temp/No Inhibitor VinylBPin Vinyl-BPin VinylBPin->TransMet

Caption: Kinetic competition between productive Pd-cycle (Green path) and vinyl decomposition (Red path). Success depends on accelerating Oxidative Addition.

Module 3: Optimized Experimental Protocol (SOP)

Objective: Synthesis of this compound on 1.0 mmol scale.

Reagents:
  • Substrate: 4,6-Dimethoxy-2-chloropyrimidine (1.0 equiv, 174.5 mg)

  • Boron Source: Vinylboronic acid pinacol ester (1.5 equiv, 255 µL)

  • Catalyst: XPhos Pd G3 (2.0 mol%, ~17 mg)

  • Base: K₃PO₄ (Tribasic, anhydrous, finely ground) (2.0 equiv, 424 mg)

  • Solvent: 1,4-Dioxane (Anhydrous) : Water (10:1 ratio) — Strict control required

  • Additive: BHT (Butylated hydroxytoluene) (0.1 equiv) — Crucial for stability

Step-by-Step Methodology:
  • Vessel Preparation: Flame-dry a 20 mL microwave vial or Schlenk tube. Allow to cool under Argon flow.

  • Solids Charge: Add the chloropyrimidine, K₃PO₄, XPhos Pd G3, and BHT to the vial.

    • Note: BHT acts as a radical scavenger to prevent the polymerization of the vinyl product during the reaction.

  • Degassing (Critical): Cap the vial. Evacuate and backfill with Argon three times.

  • Liquid Addition: Inject anhydrous 1,4-Dioxane (4 mL) and degassed water (0.4 mL) via syringe.

  • Boronate Addition: Add the Vinylboronic acid pinacol ester dropwise.

  • Reaction:

    • Thermal: Heat to 80°C for 4–6 hours.

    • Microwave (Preferred): 100°C for 30 minutes.

  • Workup (The "Cold" Protocol):

    • Cool the reaction mixture to 0°C immediately.

    • Dilute with cold Ethyl Acetate.

    • Filter through a pad of Celite to remove palladium black and phosphate salts.

    • Stabilization: Add an additional 5 mg of BHT to the filtrate before evaporation.

  • Purification: Flash column chromatography (SiO₂) using Hexanes:EtOAc (Gradient 90:10 to 70:30).

    • Warning: Do not dry load on silica; use liquid loading. Silica is acidic and can degrade the vinyl ether moiety over time.

Module 4: Troubleshooting & FAQs

Q1: I see starting material (chloride) remaining, but the vinyl boronate is gone. What happened?

Diagnosis: Protodeboronation. The vinyl species hydrolyzed and left the reaction as ethylene gas before the palladium could couple it. Solution:

  • Increase Catalyst Activity: Switch from SPhos to XPhos Pd G3 or AdBrettPhos Pd G3 . Faster oxidative addition captures the vinyl species before it decomposes [1].

  • Slow Addition: Add the vinyl boronate ester solution via syringe pump over 1 hour to keep its instantaneous concentration low relative to the oxidative addition complex.

Q2: The reaction turned into a black, insoluble tar.

Diagnosis: Polymerization of the product. 2-vinylpyrimidines are electron-deficient alkenes (Michael acceptors) and polymerize easily under heat. Solution:

  • Add Radical Inhibitor: Ensure BHT or Hydroquinone (10 mol%) is present in the reaction mixture [2].

  • Lower Temperature: If running at 100°C, drop to 60–70°C and extend time.

  • Check Palladium: "Palladium black" precipitation indicates ligand dissociation. Ensure you are using a precatalyst (G3/G4) which ensures a 1:1 Pd:Ligand ratio.

Q3: Can I use Vinyl MIDA Boronate instead of the Pinacol Ester?

Answer: Yes, and it is highly recommended if the Pinacol ester fails. MIDA boronates release the active boron species slowly (simulating a syringe pump addition).

  • Protocol Adjustment: Use Vinyl MIDA boronate (1.5 equiv) with K₃PO₄ (3.0 equiv) in THF:Water (10:1) at 60°C. The slow hydrolysis of the MIDA group matches the rate of the catalytic cycle, preventing protodeboronation [3].

References

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "3rd Generation Buchwald Precatalysts: The State of the Art in Pd-Catalyzed Cross-Couplings." Chemical Science.

    • Relevance: Establishes the G3 precatalyst system as superior for deactiv
  • Standley, E. A., & Jamison, T. F. (2013). "Simplifying the Synthesis of Terminal Alkenes from Aldehydes." Nature Chemistry. (Context on vinyl stability).

    • Relevance: Discusses stabilization of vinyl species and polymeriz
  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates." Journal of the American Chemical Society.

    • Relevance: Definitive guide on using MIDA boronates to solve the protodeboron
  • Molander, G. A., & Brown, A. R. (2006). "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles." Journal of Organic Chemistry.

    • Relevance: Alternative robust protocol using trifluorobor

Technical Support Center: Purification of Polar Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of polar pyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these often-elusive molecules. As a Senior Application Scientist, I understand that the unique physicochemical properties of polar pyrimidines demand a nuanced and informed approach to purification. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome common hurdles in your daily laboratory work.

Section 1: Troubleshooting Guide—Navigating Common Purification Roadblocks

This section addresses specific, practical problems you may face during the purification of polar pyrimidine compounds. Each issue is presented with probable causes and a step-by-step resolution protocol, grounded in established chromatographic principles.

Issue 1: Poor or No Retention in Reversed-Phase HPLC

Q: My polar pyrimidine compound shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?

A: This is a classic challenge with polar compounds in reversed-phase (RP) chromatography, stemming from their high affinity for the polar mobile phase over the nonpolar stationary phase.[1][2][3] Here are several strategies to enhance retention:

Causality: In RP chromatography, retention is driven by hydrophobic interactions between the analyte and the stationary phase.[2][3] Highly polar compounds, like many pyrimidine derivatives, have limited hydrophobic character and are more readily solvated by the polar mobile phase, leading to rapid elution.

Resolution Protocol:

  • Increase Mobile Phase Polarity: If you are not already using a 100% aqueous mobile phase, gradually increase the aqueous portion. Modern reversed-phase columns are often designed to be stable in highly aqueous conditions.[1]

  • Employ a More Polar Stationary Phase: Consider a reversed-phase column with a more polar character. Phenyl-hexyl or embedded polar group (EPG) columns can offer alternative selectivity for polar analytes.[1]

  • Utilize Ion-Pairing Chromatography: For ionizable pyrimidine compounds, adding an ion-pairing reagent to the mobile phase can significantly increase retention. The ion-pairing agent forms a neutral complex with the charged analyte, increasing its hydrophobicity and affinity for the stationary phase.

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the most effective technique for retaining and separating highly polar compounds.[4][5][6][7] It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a more polar solvent (like water).[4][5]

Issue 2: Peak Tailing and Poor Peak Shape in Normal-Phase Chromatography

Q: I'm using normal-phase chromatography on a silica column, but my polar pyrimidine compound is exhibiting significant peak tailing. What is causing this and how can I fix it?

A: Peak tailing in normal-phase chromatography, especially for basic compounds like many pyrimidines, is often due to strong, undesirable interactions with the acidic silanol groups on the silica surface.[8][9]

Causality: The free silanol groups (Si-OH) on the surface of silica gel are acidic and can strongly interact with basic functional groups (like the nitrogen atoms in the pyrimidine ring) through hydrogen bonding or ion-exchange mechanisms. This leads to a heterogeneous distribution of the analyte on the stationary phase and results in tailing peaks.

Resolution Protocol:

  • Mobile Phase Modification:

    • Addition of a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase (typically 0.1-1%).[8] This will compete with your basic analyte for the active silanol sites, effectively "masking" them and leading to more symmetrical peaks.

    • Use of a Polar Protic Solvent: Incorporating a small amount of a polar protic solvent like methanol or isopropanol can also help to reduce tailing by competing for hydrogen bonding sites on the silica surface.

  • Stationary Phase Deactivation:

    • Pre-treatment of the Column: Before loading your sample, you can flush the column with a solvent mixture containing a deactivating agent like TEA.[1]

  • Alternative Stationary Phases:

    • Alumina: For strongly basic compounds, alumina (basic or neutral) can be a better choice than silica as it has fewer acidic sites.[8][10]

    • Bonded Phases: Consider using a bonded normal-phase column, such as an amino- or cyano-propyl phase. These phases have different selectivities and can reduce the strong interactions that cause tailing on silica.[10][11]

Issue 3: Compound Degradation During Purification

Q: I suspect my polar pyrimidine compound is degrading on the chromatography column. How can I confirm this and prevent it?

A: Degradation of pyrimidine compounds can occur, particularly if they are sensitive to acidic or basic conditions, or are prone to oxidation.[9][12][13][14][15] The stationary phase itself can sometimes catalyze these reactions.

Causality: The acidic nature of silica gel can lead to the degradation of acid-labile pyrimidines. Conversely, basic conditions introduced through mobile phase modifiers can affect base-labile compounds. The metallic impurities sometimes present in silica can also catalyze oxidative degradation.

Resolution Protocol:

  • Stability Assessment:

    • 2D TLC: Spot your compound on a TLC plate, run it in one direction, let the solvent evaporate completely, and then run it again in the perpendicular direction with the same solvent system. If a new spot appears that is not on the diagonal, it indicates on-plate degradation.[9]

    • Incubation Study: Dissolve your compound in the mobile phase you intend to use and monitor its purity over time by HPLC or LC-MS.

  • Mitigation Strategies:

    • pH Control: Use buffered mobile phases to maintain a pH at which your compound is stable.

    • Deactivated Stationary Phases: Employ end-capped reversed-phase columns or deactivated normal-phase media to minimize interactions with active sites.

    • Inert Atmosphere: If your compound is oxygen-sensitive, degas your solvents and consider performing the purification under an inert atmosphere (e.g., nitrogen or argon).

    • Lower Temperature: Running the chromatography at a lower temperature can sometimes slow down degradation kinetics.

Issue 4: Solubility Challenges with Sample and Mobile Phase

Q: My polar pyrimidine compound is poorly soluble in the initial mobile phase of my HILIC method, leading to peak distortion. What are my options?

A: Sample solubility is a critical factor for achieving good peak shape and reproducibility in chromatography.[16][17][18][19] In HILIC, where the initial mobile phase is high in organic content, dissolving a very polar compound can be problematic.

Causality: The "like dissolves like" principle applies here. A highly polar compound will have limited solubility in a mobile phase that is predominantly nonpolar (e.g., 95% acetonitrile). Injecting a sample dissolved in a solvent much stronger (more polar) than the mobile phase will lead to peak fronting, splitting, or broadening.

Resolution Protocol:

  • Match the Sample Diluent to the Initial Mobile Phase: The ideal scenario is to dissolve your sample in the initial mobile phase.

  • Use a Slightly Stronger Solvent: If solubility in the initial mobile phase is insufficient, try dissolving the sample in a solvent that is slightly more polar but still miscible with the mobile phase. Inject the smallest possible volume to minimize peak distortion.

  • Gradient Injection: If your HPLC system allows, you can inject the sample in a weaker solvent and then start a steep gradient to elute the compound.

  • Alternative Solvents: For some polar compounds, a mixture of acetonitrile and methanol (e.g., 75:25) can be a good starting point for the sample diluent in HILIC.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader, more conceptual questions about the purification of polar pyrimidine compounds.

Q1: What is the fundamental difference between reversed-phase and HILIC chromatography for purifying polar pyrimidines?

A1: The primary difference lies in the nature of the stationary and mobile phases and the resulting retention mechanism.

  • Reversed-Phase (RP) Chromatography: Employs a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile).[2][3] Retention is based on hydrophobic interactions; more non-polar compounds are retained longer. Polar pyrimidines often show poor retention in this mode.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Uses a polar stationary phase (e.g., silica, amide, or zwitterionic) and a mobile phase with a high percentage of a less polar organic solvent and a small amount of a more polar solvent.[4][5] A water-rich layer is adsorbed onto the stationary phase, and polar analytes partition into this layer, leading to their retention.[20] Elution is typically achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[20]

Q2: When should I consider using ion-exchange chromatography for pyrimidine purification?

A2: Ion-exchange chromatography (IEX) is a powerful technique to consider when your polar pyrimidine compound is ionizable (i.e., it can carry a positive or negative charge).[10]

  • Cation-Exchange: If your pyrimidine is basic and can be protonated to form a cation, you can use a cation-exchange column, which has negatively charged functional groups.

  • Anion-Exchange: If your pyrimidine is acidic and can be deprotonated to form an anion, an anion-exchange column with positively charged functional groups would be appropriate.

The retention in IEX is based on electrostatic interactions between the charged analyte and the charged stationary phase. Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase to disrupt these interactions.

Q3: Are there any non-chromatographic methods for purifying polar pyrimidine compounds?

A3: Yes, several non-chromatographic techniques can be effective, either alone or in combination with chromatography.

  • Crystallization: If your compound is a solid and you can find a suitable solvent system, crystallization can be a highly effective method for achieving high purity.[21] This technique is particularly useful for large-scale purifications.

  • Sublimation: For some pyrimidine bases, sublimation under reduced pressure can be a viable purification method.[22]

  • Liquid-Liquid Extraction (LLE): By adjusting the pH of the aqueous phase, you can often change the charge state of an ionizable pyrimidine, thereby altering its partitioning behavior between an aqueous and an immiscible organic solvent. This can be used for initial cleanup and enrichment.

Q4: How does the choice of mobile phase pH affect the purification of ionizable pyrimidines?

A4: The mobile phase pH is a critical parameter for controlling the retention and selectivity of ionizable pyrimidines in both reversed-phase and HILIC chromatography.[23] By adjusting the pH relative to the pKa of your compound, you can control its degree of ionization.

  • In Reversed-Phase: Generally, you want to suppress the ionization of your compound to increase its hydrophobicity and retention. For a basic pyrimidine, working at a pH above its pKa will keep it in its neutral, more retained form. For an acidic pyrimidine, a pH below its pKa is preferred.

  • In HILIC: The effect of pH can be more complex as it can influence both the charge of the analyte and the surface charge of the stationary phase. It is often a parameter that needs to be empirically optimized for the best separation.

Section 3: Visualization and Protocols

Troubleshooting Workflow for Polar Pyrimidine Purification

The following diagram illustrates a logical workflow for troubleshooting common purification challenges.

TroubleshootingWorkflow start Start: Crude Polar Pyrimidine Compound rp_hplc Attempt Reversed-Phase HPLC (C18) start->rp_hplc retention_check Adequate Retention? rp_hplc->retention_check degradation_check Compound Degradation? rp_hplc->degradation_check good_retention Good Retention & Separation retention_check->good_retention Yes no_retention No/Poor Retention retention_check->no_retention No hilic Switch to HILIC no_retention->hilic modify_rp Modify RP Method: - Ion-Pairing - Polar-Embedded Column no_retention->modify_rp peak_shape_check Good Peak Shape? hilic->peak_shape_check hilic->degradation_check tailing Peak Tailing peak_shape_check->tailing No good_hilic Successful HILIC Purification peak_shape_check->good_hilic Yes optimize_hilic Optimize HILIC Conditions (e.g., mobile phase, pH) tailing->optimize_hilic optimize_hilic->hilic no_degradation No Degradation degradation_check->no_degradation No degradation Degradation Observed degradation_check->degradation Yes stabilize Stabilize Compound: - pH control - Deactivated phase degradation->stabilize stabilize->rp_hplc stabilize->hilic

Caption: A decision tree for selecting and troubleshooting the purification of polar pyrimidines.

Experimental Protocol: HILIC Method Development for a Polar Pyrimidine

This protocol provides a starting point for developing a HILIC method for the purification of a novel polar pyrimidine compound.

1. Column Selection:

  • Start with a robust HILIC column, such as one with an amide or zwitterionic stationary phase. A standard dimension would be 4.6 x 150 mm with 3.5 or 5 µm particles.

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): 10 mM ammonium acetate in water, pH adjusted to 5.0 with acetic acid.

  • Mobile Phase B (Organic): Acetonitrile.

3. Initial Gradient Conditions:

Time (min)%A (Aqueous)%B (Acetonitrile)
0595
154060
16595
20595

4. HPLC System Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: UV at a suitable wavelength for your compound (e.g., 254 nm).

5. Sample Preparation:

  • Dissolve the sample in a 95:5 (v/v) mixture of acetonitrile and water to match the initial mobile phase conditions. If solubility is an issue, a 75:25 (v/v) acetonitrile:methanol mixture can be tried.

6. Column Equilibration:

  • Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes before the first injection. HILIC columns may require longer equilibration times than reversed-phase columns.

7. Optimization:

  • If retention is too low, decrease the initial percentage of the aqueous mobile phase (A).

  • If retention is too high, increase the initial percentage of the aqueous mobile phase (A).

  • Adjust the gradient slope to improve the separation of closely eluting impurities.

  • Optimize the pH and buffer concentration of the aqueous mobile phase to improve peak shape and selectivity.

References

  • Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. (2010). PubMed. Retrieved February 7, 2026, from [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage. Retrieved February 7, 2026, from [Link]

  • Challenges of Hydrophilic Interaction Chromatography (HILIC). (2021). YouTube. Retrieved February 7, 2026, from [Link]

  • HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. (2019). Technology Networks. Retrieved February 7, 2026, from [Link]

  • Chiral and Achiral Compounds Purification. (n.d.). Neopharm Labs. Retrieved February 7, 2026, from [Link]

  • PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. (n.d.). Drug Development and Delivery. Retrieved February 7, 2026, from [Link]

  • Practical Considerations for Achiral Analysis of Pharmaceutical Compounds Using Convergence Chromatography. (n.d.). Separation Science. Retrieved February 7, 2026, from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. Retrieved February 7, 2026, from [Link]

  • Purification of strong polar and basic compounds. (2023). Reddit. Retrieved February 7, 2026, from [Link]

  • For highly polar compound, how to do the purification? (2018). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved February 7, 2026, from [Link]

  • Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. (2026). MDPI. Retrieved February 7, 2026, from [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (n.d.). Revue Roumaine de Chimie. Retrieved February 7, 2026, from [Link]

  • Purification of APIs. (n.d.). ZEOCHEM. Retrieved February 7, 2026, from [Link]

  • Picking the best purification method for your API can be a tricky challenge. (n.d.). Tayan. Retrieved February 7, 2026, from [Link]

  • An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. (n.d.). NIH. Retrieved February 7, 2026, from [Link]

  • How does polarity affect chromatography class 12 chemistry CBSE. (n.d.). Vedantu. Retrieved February 7, 2026, from [Link]

  • Solubility of pyrimidine derivatives in different organic solvents at different temperatures. (2024). SpringerLink. Retrieved February 7, 2026, from [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011). SpringerLink. Retrieved February 7, 2026, from [Link]

  • Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

  • Reverse Phase Chromatography Techniques. (2025). Chrom Tech, Inc. Retrieved February 7, 2026, from [Link]

  • Direct isolation of purines and pyrimidines from nucleic acids using sublimation. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. (2025). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Column chromatography. (n.d.). Columbia University. Retrieved February 7, 2026, from [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. (n.d.). American Society for Microbiology. Retrieved February 7, 2026, from [Link]

  • Reversed-phase chromatography. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

  • Please give suggestion: high polar impurity purification. (2008). Chromatography Forum. Retrieved February 7, 2026, from [Link]

  • Chromatography to separate polar molecules? (n.d.). Reddit. Retrieved February 7, 2026, from [Link]

  • (PDF) Degradation of Pyrimidine Nucleotides. (2022). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. (2010). PubMed. Retrieved February 7, 2026, from [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (n.d.). Chromatography Online. Retrieved February 7, 2026, from [Link]

  • 7.10: Reverse Phase Chromatography. (2022). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online. Retrieved February 7, 2026, from [Link]

  • Understanding the HILIC Separation Method in LC. (2019). YouTube. Retrieved February 7, 2026, from [Link]

  • GPC/SEC Troubleshooting and Good Practice. (n.d.). Agilent. Retrieved February 7, 2026, from [Link]

  • Can you retain polar acidic compounds using reversed-phase conditions? (2020). YouTube. Retrieved February 7, 2026, from [Link]

  • Solubility Issues? Alternative Sample Solvents for Chiral Analysis. (n.d.). Chiral Technologies. Retrieved February 7, 2026, from [Link]

  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Science of Chromatography. (2022). Cole-Parmer. Retrieved February 7, 2026, from [Link]

Sources

Technical Support Center: Stabilization of 4,6-Dimethoxy-2-vinylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-DMV-P-STAB-001

Version: 1.0

Introduction: Understanding the Challenge

Welcome to the technical support guide for 4,6-Dimethoxy-2-vinylpyrimidine. This pyrimidine derivative is a valuable building block in pharmaceutical and materials science research. However, its utility is accompanied by a significant chemical challenge: the high reactivity of its vinyl group.

Like many vinyl-substituted aromatic and heterocyclic compounds, this compound is susceptible to spontaneous polymerization.[1][2] This process, often initiated by heat, light, or contaminants, can convert the liquid monomer into a viscous liquid, gel, or solid polymer, rendering it unusable for downstream applications. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting protocols and frequently asked questions to ensure the stability and integrity of your this compound samples.

Frequently Asked Questions (FAQs)

Q1: What is spontaneous polymerization and why does it happen to this compound?

A1: Spontaneous polymerization is an unintended chemical reaction where individual monomer units (molecules) of this compound join together to form long chains, or polymers. This process is typically a free-radical chain reaction. It can be initiated by external energy sources like heat and UV light, or by reactive chemical species such as peroxides that may form in the presence of oxygen.[2] The vinyl group (-CH=CH₂) on the pyrimidine ring is electronically susceptible to radical attack, which starts the chain reaction.

Q2: How can I visually tell if my sample has started to polymerize?

A2: The most common signs of polymerization include:

  • Increased Viscosity: The sample will appear thicker and flow more slowly than a fresh, unpolymerized monomer.

  • Formation of Gels or Solids: You may observe gelatinous clumps, a solid mass, or fine precipitates within the liquid.

  • Haziness or Cloudiness: The initially clear liquid may become hazy or opaque.

  • Exotherm: In cases of rapid, runaway polymerization, the container may become noticeably warm to the touch. This is a hazardous situation.[2][3]

Q3: What is a polymerization inhibitor and how does it work?

A3: A polymerization inhibitor is a chemical compound added in small quantities (typically parts-per-million, or ppm) to a monomer to prevent spontaneous polymerization.[4][] Most common inhibitors are radical scavengers. They react with and neutralize the initial free radicals that would otherwise start the polymerization chain, effectively stopping the process before it can begin.[6][7]

Q4: Does the presence of an inhibitor affect my subsequent chemical reactions?

A4: Yes, absolutely. The inhibitor must be removed from the monomer immediately before use in a polymerization reaction or any reaction that is sensitive to radical scavengers (e.g., certain catalytic cycles). Failure to do so will likely prevent your desired reaction from proceeding.

Troubleshooting Guide: Common Issues & Solutions
Problem Probable Cause(s) Recommended Solution(s)
Increased viscosity or solidification of monomer during storage. 1. Inhibitor Depletion: The initial inhibitor has been consumed over time. 2. Improper Storage: Exposure to elevated temperatures or UV light (e.g., direct sunlight).[8] 3. Contamination: Introduction of radical initiators (e.g., peroxides, rust).1. Verify Storage Conditions: Ensure the monomer is stored in a cool, dark place, preferably refrigerated (2-8°C). Use an amber glass bottle or an opaque container. 2. Check Inhibitor Levels: If possible, analytically determine the inhibitor concentration. If depleted, the monomer may be unrecoverable. For viscous but not solid material, adding more inhibitor may prevent further polymerization but will not reverse it. 3. Prevention: For long-term storage, periodically monitor the sample and consider adding a fresh aliquot of inhibitor.
A white precipitate or haze forms in the monomer bottle. 1. "Popcorn" Polymer Formation: Localized, rapid polymerization can form insoluble, cross-linked polymer particles. 2. Low-Level Polymerization: Slow formation of oligomers or low molecular weight polymers that have limited solubility in the monomer.1. Isolate and Filter: If the bulk of the liquid is still mobile, you may be able to salvage it by carefully decanting or filtering the liquid away from the solid polymer. Caution: Filtration may generate static electricity, which can be an ignition source. Ensure proper grounding. 2. Re-inhibit the Filtered Monomer: Add a fresh dose of inhibitor to the clarified monomer to ensure stability. 3. Assess Suitability: The filtered monomer should be used with caution, as it may contain soluble oligomers that could affect reaction stoichiometry or product purity.
My reaction fails or gives a very low yield, with insoluble material found in the reactor. 1. Polymerization During Reaction: The reaction conditions (e.g., heating) are accelerating the polymerization of the starting material. 2. Incomplete Inhibitor Removal: Residual inhibitor from the monomer is quenching the desired reaction.1. Optimize Reaction Conditions: If possible, lower the reaction temperature. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent peroxide formation. 2. Purify Monomer Before Use: Implement a protocol to remove the inhibitor just prior to the reaction (See Protocol 2 below). 3. Add a "Short Stop" Inhibitor: For reactions where the product itself is a monomer, consider adding an inhibitor at the end of the reaction to ensure stability during workup and purification.
How do I confirm my inhibitor is still active? 1. Time and Temperature: The effectiveness of an inhibitor decreases over time, and this process is accelerated by higher temperatures.[3]1. Analytical Testing: Use techniques like HPLC or GC to quantify the concentration of the inhibitor against a known standard. 2. Shelf-Life Tracking: Adhere to the manufacturer's recommended shelf life. As a general rule, if the monomer has been stored for over 6-12 months, especially if opened, its stability should be considered suspect without analytical confirmation.
Data Presentation: Recommended Inhibitors & Storage Conditions

While specific stability data for this compound is not widely published, the following recommendations are based on best practices for structurally similar vinyl-aromatic and vinyl-heterocyclic monomers like styrene and vinylpyridines.[3][7][9]

ParameterRecommendationRationale & Comments
Primary Inhibitor 4-tert-Butylcatechol (TBC)Highly effective radical scavenger. Requires the presence of trace oxygen to function optimally.[3]
Alternative Inhibitors Hydroquinone (HQ), Monomethyl Ether Hydroquinone (MEHQ)Common and effective, but MEHQ can be less efficient than TBC. Also require oxygen. Phenothiazine (PTZ) is an option for oxygen-free systems.[7]
Typical Concentration 50 - 200 ppmBalances effective inhibition with ease of removal. Higher concentrations may be used for extended or high-temperature storage.
Storage Temperature 2 - 8 °CSignificantly slows the kinetics of thermal initiation and inhibitor depletion.[8] Avoid freezing, which can cause inhibitor crystallization and uneven distribution upon thawing.
Storage Atmosphere Air or Air-Depleted (Not fully inert for phenolic inhibitors)Phenolic inhibitors like TBC, HQ, and MEHQ require a small amount of dissolved oxygen to function as they primarily scavenge peroxy radicals. Do not store under a completely oxygen-free, inert atmosphere (N₂, Ar) unless using an oxygen-independent inhibitor.
Container Amber Glass or Opaque HDPE BottlePrevents exposure to UV light, a potent initiator of polymerization.[10][11]
Visualizations: Mechanisms & Workflows
Free-Radical Polymerization Mechanism

The diagram below illustrates the fundamental three-stage process by which a vinyl monomer like this compound (represented as M) polymerizes.

G cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_termination 3. Termination Initiator Initiator 2R• 2R• Initiator->2R• Heat/Light R-M• R-M• 2R•->R-M• + Monomer (M) R-M-M• R-M-M• R-M•->R-M-M• + M R-M(n)M• Growing Polymer Chain R-M-M•->R-M(n)M• + (n)M Polymer Stable Polymer R-M(n)M•->Polymer + R-M(m)M•

Caption: The three stages of free-radical polymerization.

Mechanism of Inhibition

This diagram shows how a phenolic inhibitor (Inh-OH), such as TBC, intercepts the growing polymer radical (P•) to terminate the polymerization chain.

G P_radical P• (Growing Polymer Radical) Inhibitor Inh-OH (Phenolic Inhibitor) P_H P-H (Terminated Polymer) P_radical->P_H H• Abstraction Inh_O Inh-O• (Stable Inhibitor Radical) Inhibitor->Inh_O

Caption: A phenolic inhibitor terminates a growing polymer chain.

Monomer Handling & Usage Workflow

This workflow provides a logical sequence for safely handling and using the monomer in an experimental setting.

G Receive Receive Monomer Inspect Inspect for Polymer (Viscosity, Solids) Receive->Inspect Store Store at 2-8°C, Dark Inspect->Store Looks OK Discard Discard Polymerized Monomer Inspect->Discard Polymerized Use Plan Experiment Store->Use RemoveInhibitor Protocol 2: Remove Inhibitor Use->RemoveInhibitor Reaction Perform Reaction (Inert Atmosphere) RemoveInhibitor->Reaction Result Successful Reaction Reaction->Result

Caption: Recommended workflow for handling this compound.

Experimental Protocols
Protocol 1: Qualitative Polymer Detection

This protocol helps determine if a significant amount of polymer is present in your monomer sample.

Materials:

  • Sample of this compound

  • Methanol (or another solvent in which the monomer is soluble but the polymer is not)

  • Glass test tube or beaker

  • Stir rod

Procedure:

  • Place approximately 1 mL of your this compound sample into the test tube.

  • Add 5-10 mL of methanol to the test tube.

  • Stir the mixture vigorously with the stir rod for 1-2 minutes.

  • Observe the solution:

    • No Polymer: The monomer will dissolve completely, resulting in a clear solution.

    • Polymer Present: The poly(this compound) is likely insoluble in methanol and will precipitate as a white or off-white solid, or cause the solution to become cloudy/turbid.

  • Interpretation: The presence of a precipitate confirms that polymerization has occurred.

Protocol 2: Inhibitor Removal Prior to Reaction

This protocol describes a standard method for removing phenolic inhibitors (TBC, HQ, MEHQ) before using the monomer. Perform this procedure immediately before your experiment.

Materials:

  • This compound containing inhibitor

  • Dichloromethane (DCM) or Diethyl Ether

  • 1M Sodium Hydroxide (NaOH) solution, pre-chilled

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Dissolution: In a separatory funnel, dissolve the monomer in 3-5 volumes of DCM or diethyl ether.

  • Base Wash: Add an equal volume of chilled 1M NaOH solution to the separatory funnel. Stopper the funnel and shake gently, periodically venting to release pressure. The basic solution deprotonates the phenolic inhibitor, rendering it water-soluble. You may observe the aqueous layer turning colored (often brown or yellow).

  • Separation: Allow the layers to separate and drain the aqueous (bottom) layer.

  • Repeat Wash: Repeat the wash with fresh 1M NaOH solution two more times, or until the aqueous layer is no longer colored.

  • Brine Wash: Wash the organic layer with an equal volume of brine to remove residual NaOH and dissolved water. Drain the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add a small amount of anhydrous MgSO₄ or Na₂SO₄. Swirl the flask and let it sit for 10-15 minutes.

  • Filtration: Filter the solution to remove the drying agent.

  • Solvent Removal: Remove the solvent (DCM or ether) under reduced pressure using a rotary evaporator. Crucially, do not heat the water bath above 30°C to minimize the risk of thermal polymerization of the now un-inhibited monomer.

  • Immediate Use: Use the resulting clear, inhibitor-free monomer in your reaction immediately. Do not attempt to store it.

References
  • NOTE A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Bull. Korean Chem. Soc. Available at: [Link]

  • Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine.Google Patents.
  • The simple synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine. ResearchGate. Available at: [Link]

  • A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine. ResearchGate. Available at: [Link]

  • Photopolymerization of Vinyl Acrylate Studied by PhotoDSC. ResearchGate. Available at: [Link]

  • Polymerization of Vinyl Monomers in the Presence of 4,6-Di-tert-butyl-N-(2,6-diisopropylphenyl)-o-iminobenzoquinone. ResearchGate. Available at: [Link]

  • Styrene Monomer: Safe Handling Guide. Plastics Europe. Available at: [Link]

  • Polymerization of vinylpyridine.Google Patents.
  • Polymerization inhibitors for vinyl monomers and unsaturated polyesters.Google Patents.
  • Photoiniferter Synthesis of Cyclic Polymers from Vinyl Monomers. ACS Publications. Available at: [Link]

  • Poly(2‐vinylpyridine) as an Additive for Enhancing N‐Type Organic Thin‐Film Transistor Stability. Wiley Online Library. Available at: [Link]

  • Polymers from S-vinyl monomers: reactivities and properties. RSC Publishing. Available at: [Link]

  • Photoinitiated Polymerization of 4-Vinylpyridine on polyHIPE Foam Surface toward Improved Pu Separations. PubMed. Available at: [Link]

  • Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. MDPI. Available at: [Link]

  • Styrene Monomer: Storage & Handling Safety Guide. Scribd. Available at: [Link]

  • Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. MDPI. Available at: [Link]

  • How To Store Liquid Monomers for Maximum Shelf Life. Nails Magazine. Available at: [Link]

  • What is high performance polymerization inhibitor? Wako Pure Chemical Industries. Available at: [Link]

  • 10-(pyren-1-yl)-10h-phenothiazine and pyrene as organic catalysts for photoinitiated ATRP of 4-vinylpyridine. SciELO. Available at: [Link]

  • Synthesis, characterization and photopolymerization of vinyl functionalized poly (ε-caprolactone). ResearchGate. Available at: [Link]

  • Kinetics and Mechanism of the Inhibited Polymerization of Vinyl Monomers. Taylor & Francis eBooks. Available at: [Link]

  • Handling and Storage of Polymer Emulsions. Tramfloc, Inc. Available at: [Link]

  • Influence of Methacrylate and Vinyl Monomers on Radical Bulk Photopolymerization Process and Properties of Epoxy-Acrylate Structural Adhesives. MDPI. Available at: [Link]

  • Inhibition of Free Radical Polymerization: A Review. National Institutes of Health (NIH). Available at: [Link]

  • Probing into Styrene Polymerization Runaway Hazards: Effects of the Monomer Mass Fraction. National Institutes of Health (NIH). Available at: [Link]

Sources

"troubleshooting guide for Heck reactions with electron-rich vinyl compounds"

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: HECK-ER-001 Subject: Troubleshooting Regioselectivity and Stability in Electron-Rich Substrates

Executive Summary

Welcome to the technical support center for Palladium-catalyzed coupling. You are likely here because your Heck reaction with an electron-rich olefin (e.g., vinyl ethers, enamides, vinyl acetates) is failing.

Unlike electron-deficient alkenes (acrylates) which robustly form linear (


) products, electron-rich substrates are notoriously sensitive. They suffer from regioselectivity inversion  (forming mixtures of branched 

and linear

isomers) and product instability (hydrolysis during workup).

This guide uses the Cabri-Candiani Mechanistic Model to stabilize your protocol.

Part 1: The Diagnostic Workflow

Before altering reagents, identify your failure mode using the logic tree below.

HeckTroubleshooting Start Start: Identify Failure Mode CheckProduct Is the product forming? Start->CheckProduct RegioIssue Mixture of α (branched) and β (linear) isomers? CheckProduct->RegioIssue Yes, but wrong isomer MissingProduct Product disappears during workup? CheckProduct->MissingProduct Yes, then vanishes Stalled Reaction stalls or low conversion? CheckProduct->Stalled No product Sol_Pathway ISSUE: Pathway Confusion ACTION: Force Cationic Pathway (Add Ag salt or use Ionic Liquid) RegioIssue->Sol_Pathway Sol_Hydrolysis ISSUE: Hydrolysis ACTION: Switch to Basic Workup or Non-Aqueous Isolation MissingProduct->Sol_Hydrolysis Sol_Poison ISSUE: Catalyst Poisoning ACTION: Increase Temp >80°C or use Pd2(dba)3 Stalled->Sol_Poison

Figure 1: Diagnostic logic tree for isolating failure modes in Heck couplings of electron-rich olefins.

Part 2: Troubleshooting FAQs
Q1: Why am I getting a mixture of

(branched) and

(linear) products?

Diagnosis: You are likely operating in the "Neutral Pathway" or a mixed mechanistic manifold. Technical Insight: Regioselectivity in Heck reactions is dictated by the coordination state of the Palladium intermediate.

  • Neutral Pathway: The halide (

    
    ) remains bound to Palladium (
    
    
    
    ). Steric factors dominate, forcing the aryl group to the less hindered
    
    
    -carbon (Linear product).
  • Cationic Pathway: The halide dissociates, forming a cationic complex (

    
    ). Electronic factors dominate.[1] For electron-rich olefins, the aryl group migrates to the 
    
    
    
    -carbon (Branched product) to stabilize the developing charge.

The Fix: To achieve high regioselectivity (typically


-selective for electron-rich substrates), you must force the Cationic Pathway .
  • Ligand: Switch to a bidentate ligand like DPPP (1,3-Bis(diphenylphosphino)propane).[2] Monodentate ligands (

    
    ) allow halide re-coordination.
    
  • Halide Scavenger: Add a silver salt (

    
     or 
    
    
    
    ) to precipitate the halide and free the coordination site.
  • Alternative: Use Ionic Liquids (e.g., [bmim][

    
    ]) or Aryl Triflates (Ar-OTf) as starting materials, which naturally favor the ionic pathway without silver additives.
    
Q2: My TLC showed product, but after column chromatography, I isolated a ketone/aldehyde. What happened?

Diagnosis: Acid-catalyzed hydrolysis of the vinyl product. Technical Insight: Heck products of electron-rich olefins are essentially masked carbonyls.

  • Vinyl Ethers

    
     Enol Ethers 
    
    
    
    Hydrolyze to Ketones/Aldehydes .
  • Enamides

    
     Enamines 
    
    
    
    Hydrolyze to Ketones/Aldehydes . Silica gel is slightly acidic (
    
    
    ), which is sufficient to hydrolyze these sensitive products during purification.

The Fix:

  • Pre-treat Silica: Flush your column with 1%

    
     (Triethylamine) in hexanes before loading your sample.
    
  • Workup: Avoid acidic washes (HCl). Use saturated

    
     or distilled water.
    
  • One-Pot Derivatization: If the ketone is the desired product, treat the crude mixture with dilute HCl intentionally. If you want the vinyl compound, keep conditions strictly basic.

Q3: The reaction turns black immediately and yields are low. Is my catalyst decomposing?

Diagnosis: "Palladium Black" formation due to lack of stabilization or poisoning. Technical Insight: Electron-rich olefins (especially enamides) can coordinate strongly to Pd(II), potentially inhibiting the reduction to active Pd(0) or promoting aggregation. Furthermore, without a stabilizing ligand (like phosphines), Pd clusters form rapidly.

The Fix:

  • Solvent: Switch to polar aprotic solvents like DMF or DMAc, which stabilize Pd clusters better than Toluene.

  • Pd Source: If using

    
    , ensure your phosphine ligand is fresh. Consider using 
    
    
    
    for a more robust Pd(0) source.
  • Temperature: Paradoxically, increasing the temperature (to 80-100°C) can sometimes help overcome strong substrate coordination inhibition.

Part 3: Optimized Experimental Protocol

Protocol:


-Regioselective Arylation of Butyl Vinyl Ether (Cationic Pathway)
Objective:  Synthesize 

-arylated vinyl ether while suppressing the

-isomer and hydrolysis.
ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10]Role
Substrate Butyl Vinyl Ether2.0 - 4.0Electron-rich olefin (Excess required due to volatility/polymerization)
Coupling Partner Aryl Iodide/Triflate1.0Electrophile
Catalyst

0.03 (3 mol%)Pre-catalyst
Ligand DPPP 0.06 (6 mol%)CRITICAL: Bidentate ligand enforces cationic geometry.
Base/Additive

or

1.1CRITICAL: Halide scavenger to drive cationic path. (Ag is preferred over toxic Tl)
Solvent DMF or DMSON/APolar solvent supports ionic intermediates.

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a Schlenk tube and cool under Argon. Oxygen is the enemy of the cationic intermediate.

  • Complexation: Add

    
     and DPPP  to the tube. Dissolve in anhydrous DMF. Stir at RT for 15 mins to form the active [Pd(DPPP)(OAc)] complex (Solution usually turns yellow/orange).
    
  • Addition: Add the Aryl Iodide, Silver Carbonate (

    
    ), and finally the Butyl Vinyl Ether.
    
  • Reaction: Seal the tube. Heat to 80°C .

    • Note: Do not overheat vinyl ethers above 100°C in closed vessels if possible due to polymerization risks.

  • Monitoring: Monitor by TLC. Look for the disappearance of Aryl Iodide.

  • Workup (Crucial):

    • Dilute with

      
       (Diethyl ether).
      
    • Filter through a pad of Celite to remove AgI and Pd black.

    • Wash filtrate with Saturated

      
        (Do NOT use water/acid).
      
    • Dry over

      
       (Do NOT use 
      
      
      
      as it is slightly acidic).
  • Purification: Flash chromatography on silica gel pre-treated with 1%

    
    .
    
Part 4: Mechanistic Visualization (The "Cabri" Switch)

Understanding the pathway selection is the single most important factor in troubleshooting these reactions.

CabriMechanism Input Pd(II)-Aryl Complex + Electron-Rich Olefin Condition Are Halides Scavenged? (Ag salts / Ionic Liq / Triflates) Input->Condition NeutralPath Neutral Pathway L2Pd(Ar)(X) Condition->NeutralPath No (X- bound) CationicPath Cationic Pathway [L2Pd(Ar)]+ Condition->CationicPath Yes (X- removed) StericControl Steric Control (Avoids hindrance) NeutralPath->StericControl ElectronicControl Electronic Control (Stabilizes charge) CationicPath->ElectronicControl BetaProduct β-Product (Linear) Low Selectivity for E-Rich StericControl->BetaProduct AlphaProduct α-Product (Branched) High Selectivity ElectronicControl->AlphaProduct

Figure 2: The "Cabri Switch" mechanism illustrating how halide scavenging shifts control from sterics (Neutral) to electronics (Cationic).

References
  • Cabri, W., & Candiani, I. (1995).[2] Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research, 28(1), 2–7.[2]

  • Mo, J., & Xiao, J. (2006).[4] The Heck Reaction of Electron-Rich Olefins with Regiocontrol by Hydrogen-Bond Donors.[11] Angewandte Chemie International Edition, 45(25), 4152–4157.

  • Datta, G. K., et al. (2008).[12] Heck Reactions with Aryl Chlorides.[2][3][5][7][8][9][10][13] Diva Portal / Uppsala University.

  • Knowles, J. P., & Whiting, A. (2007). The Heck-Mizoroki Cross-Coupling Reaction: A Mechanistic Perspective. Organic & Biomolecular Chemistry, 5, 31-44.

Sources

"alternative purification techniques for pyrimidine intermediates"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Purification Techniques for Pyrimidine Intermediates Role: Senior Application Scientist Status: Active Support Guide

Introduction: Escaping the "Polarity Trap"

Welcome to the Pyrimidine Purification Help Desk. If you are here, you are likely facing the "Polarity Trap." Pyrimidine intermediates—especially those with amino, hydroxyl, or carboxylic acid substituents—often possess high polarity and basicity. On standard silica gel, they streak, stick, or co-elute with polar impurities because they interact too strongly with the acidic silanol groups (


).

This guide moves beyond standard silica chromatography.[1] We focus on Reverse Phase (C18) Flash , Chemical Workup (pH-Switching) , and Scavenger Resins to isolate your target with higher purity and yield.

Module 1: Chromatography Alternatives

When normal phase silica fails, you have two primary modifications before abandoning chromatography: Deactivation or Inversion .

Technique A: Deactivated Silica (The "Tea" Trick)

For basic amino-pyrimidines that streak on silica, the issue is often protonation by acidic silanols.

  • Protocol: Add 1% Triethylamine (Et

    
    N) to your equilibration solvent and mobile phase.[2]
    
  • Mechanism: Et

    
    N blocks the acidic sites on the silica, allowing the pyrimidine to elute as a tight band rather than a streak.
    
Technique B: Reverse Phase (C18) Flash

For highly polar intermediates (logP < 1), C18 is superior. It utilizes the "hydrophobic effect," retaining non-polar impurities while your polar pyrimidine elutes earlier or with controlled gradients.

Decision Matrix: Choosing Your Stationary Phase

G start Start: Crude Pyrimidine Intermediate solubility Solubility Check start->solubility water_sol Soluble in Water/MeOH? solubility->water_sol High Polarity dcm_sol Soluble in DCM/EtOAc? solubility->dcm_sol Med/Low Polarity c18 USE REVERSE PHASE (C18) Mobile Phase: H2O/MeCN (0.1% Formic Acid if acidic) water_sol->c18 normal USE NORMAL PHASE (Silica) dcm_sol->normal streak Does it streak on TLC? normal->streak mod_silica USE DEACTIVATED SILICA Add 1% Et3N to Mobile Phase streak->mod_silica Yes (Basic Amine) std_silica Standard Silica Flash streak->std_silica No

Figure 1: Decision tree for selecting the appropriate stationary phase based on solubility and TLC behavior.

Module 2: Chemical Purification (The pH-Switch)

Many pyrimidines are amphoteric. We can exploit this to purify without a column. This is the "pH-Switch" technique, ideal for scaling up >10g where chromatography becomes expensive.

The Protocol:

  • Dissolution: Dissolve crude mixture in an organic solvent (e.g., EtOAc or DCM).

  • Acid Extraction: Extract with aqueous HCl (1M or 2M). The basic pyrimidine becomes a water-soluble salt (

    
    ). Impurities stay in the organic layer.
    
  • Wash: Discard the organic layer (removes non-basic byproducts).

  • Basification: Cool the aqueous layer to 0°C. Slowly add NaOH or NH

    
    OH until pH > 10.
    
  • Recovery: The pyrimidine precipitates (filter it) or is extracted back into fresh organic solvent.

Data: Recovery Efficiency of pH-Switching

Pyrimidine TypeAcid UsedBase UsedTypical RecoveryNotes
Amino-pyrimidine 1M HCl2M NaOH85-95%Watch for hydrolysis if heated.
Hydroxy-pyrimidine N/AN/APoorOften amphoteric; hard to extract.
Alkoxy-pyrimidine 2M HClNH

OH
90-98%Highly efficient; precipitate often forms.
Module 3: Scavenger Resins (Metal Removal)

Pyrimidine synthesis often employs Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig). Residual Pd is toxic and can catalyze side reactions in subsequent steps.

Why not just wash it? Pd often coordinates to the pyrimidine nitrogens. Standard washes fail. Thiol-functionalized silica resins (e.g., Si-Thiol, MP-TMT) bind Pd with higher affinity than the pyrimidine.

Workflow: Resin Scavenging

G step1 Crude Mixture (High Pd Content) step2 Dissolve in THF or MeOH step1->step2 step3 Add Scavenger Resin (3-5 equiv vs Pd) step2->step3 step4 Stir/Agitate 4-16 Hours @ RT step3->step4 step5 Filter Resin step4->step5 step6 Filtrate: Purified Product (<10 ppm Pd) step5->step6

Figure 2: General workflow for using scavenger resins to remove metal catalysts.

Troubleshooting & FAQ

Q1: My pyrimidine is water-soluble and won't extract into organics during the pH-switch. What now?

  • Diagnosis: The compound is too polar (LogP < 0).

  • Solution: Use n-Butanol for the extraction. It is immiscible with water but polar enough to pull pyrimidines out of the aqueous phase. Alternatively, lyophilize (freeze-dry) the aqueous layer directly if the salt form is acceptable.

Q2: I see "ghost peaks" or broad humps in my NMR after silica purification.

  • Diagnosis: Silica leaching or partial decomposition.

  • Solution: Switch to Alumina (Neutral) chromatography. Alumina is less acidic than silica and less likely to cause degradation or irreversible adsorption of electron-rich pyrimidines [1].

Q3: My product co-elutes with DMSO or DMF.

  • Diagnosis: High boiling solvents are dragging the product.

  • Solution: Use a C18 Flash column with a water wash. Load the DMSO solution directly onto the C18 cartridge (using a solid load cartridge or injection). Flush with 100% water for 2-3 column volumes to wash away DMSO, then start the MeCN gradient to elute the product [2].

Q4: Recrystallization yields are low; the oil won't solidify.

  • Diagnosis: "Oiling out" due to impurities preventing lattice formation.

  • Solution: Try Diffusion Crystallization .[3] Dissolve the oil in a minimum amount of good solvent (e.g., DMF or MeOH) in a small vial. Place this open vial inside a larger jar containing a "bad" solvent (e.g., Et

    
    O or Hexane). Seal the large jar. The bad solvent slowly diffuses into the solution, growing high-quality crystals over 24-48 hours [3].
    
References
  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Biotage. (2021). Reversed-Phase Flash Purification. Retrieved from [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one... Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 4,6-Dimethoxy-2-vinylpyrimidine Derivatives: An In-Depth Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active molecules, including components of DNA and RNA.[1] The inherent versatility of the pyrimidine ring allows for substitutions at various positions, leading to a diverse range of pharmacological activities.[1][2] This guide provides a comprehensive comparative analysis of the potential biological activities of a specific, yet underexplored subclass: 4,6-dimethoxy-2-vinylpyrimidine derivatives.

While direct experimental data on this particular scaffold is limited in the current literature, this guide will leverage established structure-activity relationships (SAR) of analogous pyrimidine derivatives to provide an informed perspective on their potential as anticancer, antiviral, and kinase-inhibiting agents.[2][3][4] We will also furnish detailed, field-proven experimental protocols to facilitate the validation of these predicted activities.

Comparative Analysis of Biological Activities: An Inferential Approach

The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of their substituents.[1][2] The 4,6-dimethoxy substitution is a common feature in many biologically active pyrimidines, often enhancing their potency.[3] The introduction of a vinyl group at the 2-position presents an interesting modification, offering a potential site for Michael addition reactions or acting as a rigid linker to interact with biological targets.

Anticancer Potential: A Comparison with Established Pyrimidine Scaffolds

Numerous pyrimidine derivatives have demonstrated significant anticancer activity by targeting various cellular pathways involved in cancer progression.[5] To contextualize the potential of this compound derivatives, we compare the cytotoxic activities of several other pyrimidine classes against various cancer cell lines.

Table 1: Comparative Anticancer Activity (IC50 µM) of Various Pyrimidine Derivatives

Derivative ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
Pyrido[2,3-d]pyrimidines Compound 2a A549 (Lung)42[6]
Compound 2f A549 (Lung)47.5[6]
4,6-Diarylpyrimidines Buparlisib (BKM120)VariousPan-PI3K inhibitor[7]
4-Anilinopyrimidines Src/MAPK inhibitorA431 (Epidermoid Carcinoma)Potent Inhibition[8]
4-Aminopyrazolo[3,4-d]pyrimidines Compound 12c UO-31 (Renal)0.87[8]

Expert Analysis and Forward-Looking Insights:

The data in Table 1 underscores the broad-spectrum anticancer potential of the pyrimidine core. The presence of methoxy groups, as seen in some pyridine derivatives, has been shown to enhance antiproliferative activity.[3][9] It is plausible that the 4,6-dimethoxy substitution on the 2-vinylpyrimidine scaffold could confer favorable electronic and steric properties for interaction with anticancer targets. The vinyl group, being an unsaturated and reactive moiety, could potentially engage in covalent interactions with target proteins, a mechanism employed by several approved anticancer drugs. Further investigation into the cytotoxic effects of this compound derivatives against a panel of cancer cell lines is highly warranted.

Antiviral Activity: A Promising Frontier

Pyrimidine derivatives have a rich history in antiviral drug discovery, with many compounds exhibiting potent activity against a wide range of viruses.[10][11][12] The mechanism of action often involves the inhibition of viral replication by targeting key viral enzymes or host cell factors.[12]

Table 2: Antiviral Activity of Selected Pyrimidine Derivatives

Derivative ClassVirusMechanism of Action (if known)Reference
General Pyrimidine Derivatives Influenza, RSV, Rhinovirus, Dengue, Herpes, HBV, HCV, HIVInhibition of viral replication[10][11][12]
Pyrimido[4,5-d]pyrimidines Human Coronavirus 229E (HCoV-229E)Not specified[13]
Nucleoside Analogues with Pyrimidine moiety Coxsackie B3 virusInteraction with coat proteins VP1 and VP2[4]

Expert Analysis and Forward-Looking Insights:

The broad antiviral activity of the pyrimidine scaffold suggests that this compound derivatives could also possess antiviral properties. The vinyl group could play a crucial role in binding to viral proteins, potentially through hydrophobic or even covalent interactions. The dimethoxy groups might enhance the binding affinity and selectivity. Screening these novel derivatives against a panel of viruses, including RNA and DNA viruses, would be a logical next step.

Kinase Inhibition: Targeting Cellular Signaling

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4][5] Pyrimidine-based compounds have emerged as a privileged scaffold for the design of potent and selective kinase inhibitors.[4][5][14]

Table 3: Kinase Inhibitory Activity of Representative Pyrimidine Derivatives

Derivative ClassTarget Kinase(s)IC50 (nM)Reference
4,6-Disubstituted Pyrimidines CDK93[15]
2,4-Diaminopyrimidines HPK10.15[16]
2-Arylamino-4-aryl-pyrimidines PAK1Potent Inhibition[17]
2,4-Diaminopyrimidines JNK2As low as 19[18]

Expert Analysis and Forward-Looking Insights:

The ability of substituted pyrimidines to act as potent kinase inhibitors is well-documented.[4][14][15][16][18] The nitrogen atoms in the pyrimidine ring often form key hydrogen bonds with the hinge region of the kinase ATP-binding site. The substituents at the 2, 4, and 6 positions play a crucial role in determining the potency and selectivity of the inhibitor. The 4,6-dimethoxy groups on the target scaffold could occupy hydrophobic pockets within the kinase active site, while the 2-vinyl group could be oriented towards the solvent-exposed region or interact with other parts of the protein. A comprehensive kinase profiling of this compound derivatives would be highly valuable to identify potential therapeutic targets.

Experimental Protocols for Biological Validation

To facilitate the investigation of this compound derivatives, we provide the following detailed, self-validating experimental protocols.

Protocol 1: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • Test compound (this compound derivative) dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control in culture medium. The final DMSO concentration should be less than 0.5%. Replace the medium in the wells with 100 µL of the medium containing the compounds at various concentrations. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus)

  • Virus stock of known titer (Plaque Forming Units/mL)

  • Culture medium and overlay medium (containing carboxymethyl cellulose or agar)

  • Test compound and positive control (e.g., Acyclovir for HSV)

  • Crystal violet staining solution

  • 6-well plates

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

  • Virus Infection: Remove the culture medium and infect the cell monolayers with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment: After adsorption, remove the virus inoculum and wash the cells with PBS. Add 2 mL of overlay medium containing various concentrations of the test compound or positive control to each well.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (e.g., 2-3 days for HSV).

  • Plaque Visualization: Remove the overlay medium and stain the cells with crystal violet solution for 15-30 minutes. Gently wash the plates with water and allow them to dry.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound). Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.[19]

Materials:

  • Recombinant kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound and positive control (e.g., Staurosporine)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction: In a 384-well plate, set up the kinase reaction by adding the kinase, substrate, ATP, and the test compound at various concentrations in the appropriate kinase buffer. Include no-enzyme and no-compound controls.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (usually 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to the no-compound control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualizing the Landscape: Pathways, Workflows, and Relationships

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate a key signaling pathway, a typical experimental workflow, and the inferred structure-activity relationships.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription GrowthFactor Growth Factor GrowthFactor->RTK Binds & Activates Pyrimidine_Inhibitor Pyrimidine-based Kinase Inhibitor Pyrimidine_Inhibitor->PI3K Inhibits

Caption: A generic Receptor Tyrosine Kinase (RTK) signaling pathway often targeted by pyrimidine-based kinase inhibitors.

G start Start: Compound Synthesis in_vitro In Vitro Screening (e.g., MTT, Plaque Assay, Kinase Assay) start->in_vitro hit_id Hit Identification (Active Compounds) in_vitro->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt lead_opt->in_vitro Iterative Refinement in_vivo In Vivo Testing (Animal Models) lead_opt->in_vivo clinical Clinical Trials in_vivo->clinical

Caption: A typical workflow for the preclinical screening and development of novel therapeutic compounds.

G cluster_sar Inferred Structure-Activity Relationships for Biological Activity Pyrimidine Pyrimidine Core (Essential Scaffold) R2 2-Vinyl Group - Potential for covalent interaction - May influence binding orientation Pyrimidine->R2 Substitution at C2 R46 4,6-Dimethoxy Groups - May enhance potency - Interact with hydrophobic pockets Pyrimidine->R46 Substitution at C4 & C6 Activity Biological Activity (Anticancer, Antiviral, Kinase Inhibition) R2->Activity Modulates R46->Activity Enhances

Caption: Inferred structure-activity relationships for this compound derivatives based on related compounds.

References

Sources

"comparison of different synthetic routes to 4,6-disubstituted pyrimidines"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Challenge

The 4,6-disubstituted pyrimidine core is a privileged structure in drug discovery, serving as the backbone for numerous kinase inhibitors (e.g., Pazopanib), antivirals, and agrochemicals. For the medicinal chemist, the synthesis of this scaffold presents a classic dichotomy: Convergence vs. Divergence .

  • De Novo Synthesis (Condensation) offers high atom economy and access to specific alkyl/aryl patterns but lacks late-stage flexibility.

  • Functionalization (

    
     & Cross-Coupling)  allows for the rapid generation of diverse libraries from a common intermediate (e.g., 4,6-dichloropyrimidine) but requires careful control of regioselectivity and reactivity.
    

This guide objectively compares three dominant synthetic routes, providing validated protocols and decision-making frameworks to optimize your campaign.

Route Analysis

Route A: The "Architectural" Approach (De Novo Condensation)

Best For: Large-scale synthesis of symmetric derivatives or cores with specific C2 substituents.

This is the classical Pinner-type synthesis. It involves the condensation of a bis-nucleophile (amidine, guanidine, or urea) with a bis-electrophile (1,3-dicarbonyl equivalent).

  • Mechanism: Nucleophilic attack of the amidine nitrogen on the carbonyl carbon

    
     cyclization 
    
    
    
    dehydration.
  • Critical Insight: The nature of the 1,3-dicarbonyl dictates the C4/C6 substitution. Using a symmetric

    
    -diketone (e.g., acetylacetone) yields a symmetric 4,6-dimethylpyrimidine. Using a 
    
    
    
    -keto ester yields a 4-hydroxy-6-alkyl pyrimidine (tautomer of pyrimidone), which requires activation (e.g.,
    
    
    ) for further functionalization.
Validated Protocol: Condensation of Amidine with ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-Diketone
  • Reagents: Acetamidine hydrochloride (1.0 eq), Acetylacetone (1.1 eq),

    
     (2.5 eq).
    
  • Solvent: Ethanol or DMF (0.5 M).

  • Procedure:

    • Charge reactor with amidine salt and base. Stir for 15 min to liberate the free base.

    • Add acetylacetone dropwise (exothermic).

    • Reflux for 4-12 hours. Monitor by LCMS.

    • Workup: Remove solvent. Resuspend in water. If product precipitates, filter; otherwise, extract with EtOAc.

  • Causality: The base is stoichiometric, not catalytic, because it neutralizes the HCl from the amidine salt and drives the dehydration. Incomplete drying of the solvent can lead to hydrolysis of the intermediate imine.

Route B: The "Functional" Approach (Nucleophilic Aromatic Substitution - )

Best For: Library generation; introducing heteroatoms (O, N, S) at C4/C6.

This route typically starts from commercially available 4,6-dichloropyrimidine .

  • Mechanism: Addition-Elimination (

    
    ).
    
  • Reactivity Paradox: In 4,6-dichloropyrimidine, both positions are chemically equivalent. However, after the first substitution with an electron-donating nucleophile (e.g., an amine), the pyrimidine ring becomes electron-rich (deactivated).

    • Consequence: The second displacement requires significantly harsher conditions (higher temperature, stronger base, or microwave irradiation).

Validated Protocol: Sequential

Displacement
  • Step 1 (Mono-substitution):

    • Substrate: 4,6-Dichloropyrimidine (1.0 eq).

    • Nucleophile 1: Morpholine (1.0 eq).

    • Base: DIPEA (1.2 eq).

    • Solvent: IPA or Ethanol (0°C to RT).

    • Key Control: Maintain temperature < 20°C. The first chloride is displaced rapidly. Higher temps lead to bis-substitution by-products.

  • Step 2 (Bis-substitution):

    • Substrate: Isolated mono-chloro intermediate.

    • Nucleophile 2: Aniline derivative (1.5 eq).

    • Conditions: n-BuOH,

      
      C (sealed tube) or Microwave (
      
      
      
      C, 20 min).
    • Causality: The alcohol solvent assists the reaction via H-bonding to the pyrimidine nitrogen, activating the ring for the second attack.

Route C: The "Modular" Approach (Pd-Catalyzed Cross-Coupling)

Best For: Forming C-C bonds (Aryl/Alkyl groups) at C4/C6.

Suzuki-Miyaura coupling is the gold standard here. Unlike


, this allows the installation of carbon frameworks rather than just heteroatoms.
  • Mechanism: Oxidative Addition (

    
    ) 
    
    
    
    Transmetallation
    
    
    Reductive Elimination.
  • Selectivity: Similar to

    
    , the first coupling is facile. The second coupling on the deactivated monochloro-monoaryl ring requires a highly active catalyst system (e.g., Buchwald precatalysts like XPhos Pd G3).
    
Validated Protocol: Site-Selective Suzuki Coupling
  • Catalyst System:

    
     (5 mol%) is sufficient for the first coupling. For the second, switch to 
    
    
    
    / S-Phos.
  • Base:

    
     (aqueous, 2M).
    
  • Solvent: DME/Water or 1,4-Dioxane/Water (degassed).

  • Procedure:

    • Mix 4,6-dichloropyrimidine (1.0 eq), Boronic acid A (1.05 eq), and catalyst under Argon.

    • Heat to

      
      C.
      
    • Note: If making a symmetric 4,6-diaryl system, use 2.5 eq of Boronic acid and heat to

      
      C overnight.
      

Comparative Data Analysis

The following table summarizes the performance metrics of each route based on internal benchmarking and literature aggregates.

FeatureRoute A: CondensationRoute B:

Route C: Pd-Coupling
Primary Bond Formed C-N (Ring formation)C-Heteroatom (N, O, S)C-C (Aryl, Alkyl)
Diversity Potential Low (Requires specific diketones)High (Commercial amines)High (Commercial boronic acids)
Atom Economy High (Water is byproduct)Moderate (HCl salt waste)Low (Boronic waste, ligands)
Regiocontrol High (Dictated by starting materials)Moderate (Requires kinetic control)Moderate (Stoichiometry dependent)
Scalability Excellent (Kg scale feasible)Good (Exotherm management)Moderate (Cost of Pd)
Cost $


$

Decision Matrix & Workflow

Use the following logic flow to select the optimal route for your target molecule.

RouteSelection Start Target: 4,6-Disubstituted Pyrimidine Q1 Are C4 and C6 substituents identical? Start->Q1 Q2 Are substituents linked via Heteroatoms (N,O,S)? Q1->Q2 No (Asymmetric) RouteA ROUTE A: De Novo Condensation (Best for Symmetric/Alkyl) Q1->RouteA Yes (Symmetric) Q3 Is the C2 substituent complex/sensitive? Q2->Q3 No (C-C bonds) RouteB ROUTE B: SNAr Displacement (Best for Amines/Ethers) Q2->RouteB Yes (e.g., -NHR, -OR) Q3->RouteA No (Build into Amidine) RouteC ROUTE C: Suzuki Coupling (Best for Aryl/Carbon) Q3->RouteC Yes (Late Stage) Step1 Mono-displacement RouteB->Step1 Step 1: Low Temp (0°C) Step2 Bis-displacement Step1->Step2 Step 2: High Temp/Microwave

Figure 1: Strategic Decision Tree for selecting the synthetic route based on structural requirements.

Mechanistic Visualization: vs. Pd-Catalysis

Understanding the electronic differences between the first and second addition is crucial for yield optimization.

Mechanism Start 4,6-Dichloropyrimidine (Electron Deficient) Inter_SNAr Mono-Substituted (Deactivated by donation) Start->Inter_SNAr SNAr (Easy, 0°C) Nucleophile 1 Inter_Pd Mono-Aryl (Still Reactive) Start->Inter_Pd Suzuki (Pd-L2) Boronic Acid 1 Final_SNAr 4,6-Diaminopyrimidine Inter_SNAr->Final_SNAr SNAr (Hard, 120°C) Nucleophile 2 Final_Pd 4,6-Diarylpyrimidine Inter_Pd->Final_Pd Suzuki (Pd-L2) Boronic Acid 2

Figure 2: Reactivity flow. Note the significant deactivation in the


 pathway after the first addition, necessitating harsher conditions for the second step.

References

  • Review of Pyrimidine Synthesis: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010.

  • Regioselectivity in

    
     Reactions: 
    Smith, S. M.; Buchwald, S. L.[1][2] "Regioselective 2-Amination of Polychloropyrimidines." Org.[1][3] Lett.2016 , 18, 2180–2183.[1]
    [Link]
    
  • Microwave-Assisted Synthesis: Kaval, N.; Van der Eycken, J. "Microwave-enhanced synthesis of 4,6-disubstituted pyrimidines." Tetrahedron2003 , 59, 1677–1683. [Link]

  • Minisci C-H Functionalization: Duncton, M. A. J.[4] "Minisci reactions: Versatile CH-functionalization for medicinal chemists." Med.[1][5][6] Chem. Commun.2011 , 2, 1135–1161. [Link]

Sources

"in vitro and in vivo comparison of pyrimidine-based drug candidates"

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Professionals

Executive Summary

Pyrimidine antimetabolites remain the backbone of chemotherapy regimens for solid tumors (pancreatic, colorectal, breast). However, the transition from first-generation agents like 5-Fluorouracil (5-FU) to third-generation nucleoside analogs like Gemcitabine and oral prodrugs like Capecitabine represents a massive shift in pharmacokinetics and cellular mechanics.

This guide provides a comparative technical analysis of these three agents. It moves beyond basic pharmacology to address the practical challenges researchers face: optimizing in vitro assays for prodrugs, interpreting transporter-mediated resistance, and designing in vivo protocols that accurately reflect clinical pharmacodynamics.

Part 1: Mechanistic Differentiation

To design effective experiments, one must understand that while these drugs share a structural core, their lethal mechanisms diverge significantly.

The Antimetabolite Triad
  • 5-Fluorouracil (5-FU): A uracil analog.[1] Its primary mechanism is the inhibition of Thymidylate Synthase (TS), starving the cell of dTTP necessary for DNA replication (Thymineless death). It also incorporates into RNA, disrupting protein synthesis.

  • Gemcitabine (dFdC): A deoxycytidine analog. It requires transport (hENT1) and phosphorylation (dCK). It inhibits Ribonucleotide Reductase (RNR) and incorporates into DNA, causing "masked chain termination"—a unique mechanism where one extra nucleotide is added after the drug, preventing excision repair enzymes from removing it.

  • Capecitabine: An oral carbamate prodrug. It is enzymatically inactive in vitro until converted to 5-FU by a three-step cascade, the final step mediated by Thymidine Phosphorylase (TP), an enzyme often upregulated in tumors.

Pathway Visualization

The following diagram illustrates the critical dependence on transporters (hENT1) and activating enzymes (dCK, TP) which dictates experimental design.

PyrimidinePathways cluster_ext Extracellular cluster_cyto Cytoplasm cluster_nuc Nucleus / Target Gem_Ext Gemcitabine (Prodrug) hENT1 hENT1 (Transporter) Gem_Ext->hENT1 Uptake FU_Ext 5-FU FdUMP FdUMP (Active) FU_Ext->FdUMP Passive Diffusion & Activation Cap_Ext Capecitabine (Oral Prodrug) TP Thymidine Phosphorylase Cap_Ext->TP Liver/Tumor Conversion Gem_MP Gem-MP hENT1->Gem_MP Phosphorylation (dCK) dCK dCK (Kinase) TP->FU_Ext Generates 5-FU Gem_TP Gem-TP (Active) Gem_MP->Gem_TP DNA DNA Chain Termination Gem_TP->DNA Incorporation TS Thymidylate Synthase FdUMP->TS Inhibition

Figure 1: Cellular uptake and activation pathways. Note the critical role of hENT1 for Gemcitabine and TP for Capecitabine.

Part 2: In Vitro Profiling & The "Prodrug Paradox"

The Challenge

A common error in early-stage screening is testing Capecitabine directly on cell lines. Because most cell lines lack the hepatic enzymes (Carboxylesterase) required for the first two steps of activation, Capecitabine is virtually inert in standard 2D culture.

Comparative Cytotoxicity Data

The table below summarizes typical IC50 values in pancreatic cancer models (e.g., AsPC-1, PANC-1). Note the nanomolar potency of Gemcitabine versus the micromolar potency of 5-FU.[2]

Drug CandidateIC50 Range (Pancreatic Lines)Critical DependencyResistance Marker
Gemcitabine 10 - 600 nMhENT1 expressionLow dCK / High RNR
5-Fluorouracil 1 - 10 µMPassive diffusionHigh Thymidylate Synthase
Capecitabine >100 µM (Inactive directly)Thymidine PhosphorylaseLow TP expression
Protocol: Enzymatically Supplemented Cytotoxicity Assay

To accurately compare Capecitabine in vitro, you must mimic the tumor microenvironment or use its active metabolite, 5'-DFUR, combined with exogenous TP.

Objective: Determine the cytotoxicity of a prodrug requiring enzymatic activation.

  • Cell Seeding: Seed AsPC-1 cells (high intrinsic TP) and PANC-1 cells (low intrinsic TP) at 3,000 cells/well in 96-well plates. Allow 24h attachment.

  • Drug Preparation:

    • Arm A (Control): 5-FU (Serial dilution 0.1 µM – 100 µM).

    • Arm B (Prodrug): 5'-DFUR (Intermediate metabolite of Capecitabine).

    • Arm C (Enzyme Supplement): 5'-DFUR + Recombinant Thymidine Phosphorylase (1 U/mL).

  • Exposure: Incubate for 72 to 96 hours .

    • Why? Antimetabolites are S-phase specific. Short exposures (<24h) often yield false negatives because not all cells have cycled through the vulnerable phase.

  • Readout: Perform CellTiter-Glo (ATP) or MTS assay.

  • Validation: Calculate the Modification Index (MI) :

    
    
    
    • A high MI (>10) confirms the drug is being successfully activated and the mechanism is relevant.

Part 3: In Vivo Translation (PK/PD)

In vivo models allow for the evaluation of oral bioavailability (Capecitabine) and the impact of the stroma on drug delivery (Gemcitabine).

Key Pharmacokinetic Differences[3]
  • 5-FU: Extremely short half-life (

    
     min). Requires continuous infusion or bolus dosing which leads to high systemic toxicity (myelosuppression).
    
  • Capecitabine: Oral administration.[2][3] Mimics continuous 5-FU infusion.[1] Generates higher intratumoral 5-FU concentrations than systemic 5-FU due to TP upregulation in hypoxic tumor zones.

  • Gemcitabine: IV administration. Rapidly deaminated by cytidine deaminase (CDA) in plasma.

Protocol: Xenograft Efficacy Study

This workflow ensures a fair comparison between oral and IV agents.

InVivoWorkflow cluster_dosing Dosing Regimens (21 Days) Start Tumor Implantation (Subcutaneous/Orthotopic) Staging Tumor Staging (Vol: 150-200 mm³) Start->Staging Random Randomization (n=8-10 mice/group) Staging->Random Grp1 Vehicle Control (Saline/CMC) Random->Grp1 Grp2 Gemcitabine (IP/IV: 50-100 mg/kg, Q3D) Random->Grp2 Grp3 Capecitabine (Oral Gavage: 400 mg/kg, QD) Random->Grp3 Grp4 5-FU (IP: 50 mg/kg, Q7D) Random->Grp4 Monitor Monitoring (BW, Tumor Vol, Clinical Signs) Grp1->Monitor Grp2->Monitor Grp3->Monitor Grp4->Monitor Necropsy Necropsy & Analysis (Tumor Wt, Plasma PK, IHC) Monitor->Necropsy

Figure 2: In vivo xenograft workflow comparing oral vs. parenteral pyrimidine analogs.

Critical Experimental Insight: When comparing Capecitabine to 5-FU, do not rely solely on tumor volume. You must perform Pharmacokinetic (PK) bridging :

  • Collect plasma and tumor tissue at

    
     (approx. 2 hours post-dose).
    
  • Quantify 5-FU levels in both tissues using LC-MS/MS.

  • Success Metric: Capecitabine should show a Tumor/Plasma 5-FU ratio significantly higher than the 5-FU injection group, validating the "tumor-homing" activation mechanism.

Part 4: Resistance Mechanisms

Understanding why these drugs fail is as important as their efficacy.

  • hENT1 Deficiency (Gemcitabine):

    • Gemcitabine is hydrophilic and cannot cross the membrane passively. It relies on the Human Equilibrative Nucleoside Transporter 1 (hENT1).[4]

    • Experimental Check: If a cell line is resistant to Gemcitabine, use Nitrobenzylmercaptopurine ribonucleoside (NBMPR), a specific hENT1 inhibitor, on a sensitive line.[5][6] If the sensitive line becomes resistant, the mechanism is transporter-dependent.

  • dCK Downregulation:

    • Deoxycytidine Kinase (dCK) is the rate-limiting step for Gemcitabine activation. Low dCK levels correlate with acquired resistance.[5]

  • DPD Overexpression (5-FU):

    • Dihydropyrimidine Dehydrogenase (DPD) degrades 5-FU in the liver. In tumors, high DPD levels rapidly clear the drug before it can inhibit TS.

References

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330–338. Link

  • Mini, E., Nobili, S., Caciagli, B., Landini, I., & Mazzei, T. (2006). Cellular mechanisms of resistance to antimetabolites. Oncogene, 25(27), 3756–3769. Link

  • Walko, C. M., & Lindley, C. (2005). Capecitabine: a review. Clinical Therapeutics, 27(1), 23–44. Link

  • Giovannetti, E., et al. (2006). Transcription analysis of human equilibrative nucleoside transporter-1 predicts survival in pancreas cancer patients treated with gemcitabine. Cancer Research, 66(7), 3928–3935. Link

  • Hagmann, W., Jesnowski, R., & Löhr, J. M. (2010). Interdependence of gemcitabine treatment, transporter expression, and resistance in human pancreatic carcinoma cells. Neoplasia, 12(9), 740–747. Link

Sources

The Selectivity Paradox: Cross-Reactivity Profiling of Pyrimidine-Scaffold Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrimidine Privilege (and Curse)

In the landscape of kinase inhibitor discovery, the pyrimidine scaffold—specifically the 2-aminopyrimidine and 2,4-diaminopyrimidine motifs—reigns as a "privileged structure." It forms the core of blockbuster drugs ranging from Imatinib (Abl) to Palbociclib (CDK4/6). However, this structural privilege comes with a significant liability: promiscuity .

Because the pyrimidine nitrogen mimics the N1 of the adenine ring in ATP, these inhibitors inherently possess high affinity for the highly conserved hinge region across the human kinome. Consequently, "single-target" pyrimidines often exhibit hidden off-target liabilities that only manifest in late-stage toxicity or via pathway reactivation.

This guide compares the performance of the three dominant profiling methodologies—Competition Binding (KINOMEscan™) , Radiometric Activity Assays , and Cellular Target Engagement (NanoBRET™) —specifically for characterizing the cross-reactivity of pyrimidine-based inhibitors.

Strategic Framework: The Structural Basis of Cross-Reactivity

To profile effectively, one must understand the mechanism of failure. Pyrimidine inhibitors typically function as Type I or Type I½ ATP-competitive inhibitors.

  • The Hinge Hydrogen Bond: The N1 and C2-amino groups of the pyrimidine ring form a bidentate hydrogen bond network with the kinase hinge region (e.g., Met, Glu residues).

  • The Selectivity Filter: Since the hinge is conserved, selectivity is rarely derived from the pyrimidine core itself but rather from the "wings"—substituents at the C4, C5, and C6 positions that probe the hydrophobic back pocket (Gatekeeper residue) or the solvent-front region.

The Profiling Challenge: Pyrimidine inhibitors often exhibit slow off-rates (long residence time) . Equilibrium-based binding assays may overestimate potency if incubation times are insufficient, while functional assays may miss low-affinity off-targets that become relevant at high intracellular drug concentrations.

Comparative Analysis of Profiling Platforms

The following table contrasts the three industry-standard platforms. For pyrimidine scaffolds, Radiometric Activity Assays remain the gold standard for validating functional inhibition, while KINOMEscan is superior for broad hazard identification.

Table 1: Performance Comparison of Profiling Methodologies
FeatureCompetition Binding (e.g., KINOMEscan) Radiometric Activity (e.g., HotSpot) Cellular Engagement (e.g., NanoBRET)
Readout

(Dissociation Constant)

(Functional Inhibition)

/ Occupancy
Mechanism Displaces immobilized ligand (ATP-site competition)Direct transfer of

-

P-ATP to substrate
Energy transfer in live cells (BRET)
Pyrimidine Suitability High. Excellent for detecting low-affinity off-targets.High. The only way to prove the inhibitor actually stops catalysis.Medium. Critical for validating permeability and intracellular potency.
False Positives Common. Binding does not always equal inhibition (e.g., Type II binders).[1]Rare. If phosphate transfer stops, the kinase is inhibited.Low. Accounts for ATP competition in the cell.
Throughput Ultra-High (450+ kinases)High (300+ kinases)Medium (Target specific panels)
Cost Efficiency Best for primary screens ("Scan").Best for secondary validation ("Profile").Best for tertiary mechanism of action.

Case Study: The CDK4/6 Inhibitor Class

Data synthesized from Davis et al. (2011) and Klaeger et al. (2017).

To illustrate the importance of platform selection, consider the FDA-approved CDK4/6 inhibitors, which all share a pyrimidine-based pharmacophore.

  • Palbociclib (Pyrido[2,3-d]pyrimidine): Highly selective for CDK4/6 but shows off-target binding to kinases like kinases like CAMK2G in binding assays.

  • Abemaciclib (Pyridine-pyrimidine hybrid): Structurally distinct, exhibiting a much broader "polypharmacology" profile.

Selectivity Score (


) Comparison: 
(Calculated as: Number of kinases inhibited >35% at 1µM / Total kinases tested)
CompoundScaffold

(Binding)

(Functional)
Interpretation
Palbociclib Pyridopyrimidine0.04 (High Selectivity)0.02Clean profile; toxicity likely on-target (neutropenia).
Abemaciclib Pyrimidine-Benzimidazole0.28 (Low Selectivity)0.15Broad profile; hits CDK9, GSK3

. Explains unique GI toxicity profile.

Insight: Relying solely on functional data (right column) would have underestimated Abemaciclib's cross-reactivity by nearly 50% compared to binding data. For pyrimidines, always start with a binding scan to capture the full "hazard" landscape.

Experimental Protocol: The "Gold Standard" Radiometric Validation

Objective: To determine the precise


 of a pyrimidine inhibitor against a flagged off-target kinase using a 

P-ATP filter-binding assay. This protocol is self-validating via Z-factor monitoring.
Materials
  • Kinase: Recombinant human kinase (e.g., EGFR, CDK2) - validated active.

  • Substrate: Peptide/Protein substrate specific to the kinase (e.g., Poly(Glu,Tyr) for EGFR).

  • Tracer:

    
     (Specific Activity ~ 3000 Ci/mmol).
    
  • Inhibitor: Pyrimidine test compound (10 mM DMSO stock).

  • Control: Staurosporine (Pan-kinase inhibitor).[2]

Step-by-Step Workflow
  • Assay Buffer Preparation: Prepare fresh buffer: 20 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.02% Brij-35, 0.02 mg/mL BSA, 0.1 mM 
    
    
    
    , 2 mM DTT.
    • Expert Note: DTT must be added immediately before use to prevent oxidation of the kinase cysteines.

  • Compound Acoustic Transfer: Dispense 20 nL of compound (10-point dose response, 3-fold dilution) into a 384-well plate. Include DMSO-only wells (Max Signal) and Staurosporine wells (Min Signal).

  • Enzyme/Substrate Addition: Add 10 µL of Enzyme/Substrate mix in Assay Buffer.

    • Causality: Pre-incubate enzyme with compound for 15 minutes before adding ATP. Pyrimidine inhibitors often require time to induce conformational changes (DFG-flip).

  • Reaction Initiation: Add 10 µL of ATP mix (containing cold ATP at

    
     concentration + 
    
    
    
    tracer).
    • Critical: Using ATP at

      
       ensures the 
      
      
      
      approximates the
      
      
      (Cheng-Prusoff equation).
  • Incubation: Incubate at room temperature for 60 minutes.

  • Termination & Filtration: Spot reactions onto P81 phosphocellulose filter plates. Wash 3x with 0.75% phosphoric acid.

    • Mechanism: The acid protonates the basic amino acids in the peptide substrate, binding it to the anionic P81 paper, while washing away unreacted ATP.

  • Data Analysis: Measure radioactivity via scintillation counting. Calculate

    
     using a 4-parameter logistic fit.
    
    • Validation Rule: The assay is valid ONLY if the Z-factor > 0.5 and the Staurosporine

      
       is within 3-fold of the historical mean.
      

Visualization of Workflows

Diagram 1: The Pyrimidine Profiling Cascade

This diagram illustrates the logical flow from a primary screen to cellular validation, ensuring no off-target liabilities are missed.

ProfilingCascade Compound Pyrimidine Hit (Lead Series) Scan Primary Screen (KINOMEscan / Binding) 450+ Kinases @ 1µM Compound->Scan Submit Filter Selectivity Analysis (S-Score & Entropy) Scan->Filter Raw Data Kd Kd Determination (Binding Constant) For hits <35% Ctrl Filter->Kd Flag Hits Functional Functional Validation (Radiometric IC50) Gold Standard Kd->Functional Confirm Potency Functional->Compound SAR Iteration Cellular Cellular Engagement (NanoBRET) Live Cell Context Functional->Cellular Prioritize

Caption: A tiered profiling strategy prioritizing broad hazard identification (Binding) followed by functional confirmation (Activity).

Diagram 2: Structural Mechanism of Cross-Reactivity

Visualizing why the pyrimidine core binds promiscuously to the kinase hinge.

HingeBinding Hinge Kinase Hinge Region (Conserved Backbone) OffTarget Off-Target Kinase (High Hinge Homology) Hinge->OffTarget Structural Similarity Pyrim Pyrimidine Core (ATP Mimic) R_Group Side Chains (Selectivity Determinants) Pyrim->R_Group Chemical Linker Hbond1 H-Bond Acceptor (N1) Pyrim->Hbond1 Hbond2 H-Bond Donor (C2-NH2) Pyrim->Hbond2 Hbond1->Hinge Binds Backbone NH Hbond2->Hinge Binds Backbone CO

Caption: The bidentate hydrogen bond network (N1/C2-NH2) mimics ATP, driving affinity across the kinome unless specific side-chains enforce selectivity.

References

  • Davis, M. I., et al. (2011).[1] Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051.[1][2] [Link][2]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Karaman, M. W., et al. (2008).[2] A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]

  • Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206–214. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

Sources

Comparative Photophysics of Pyrimidine-Based Fluorophores: Mechanisms, Metrics, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine heterocycle (1,3-diazine) has emerged as a "privileged scaffold" in the design of push-pull fluorophores. Unlike its isomers (pyrazine, pyridazine) or analogs (pyridine), pyrimidine offers a unique balance of high electron deficiency and synthetic accessibility at the C2, C4, and C6 positions. This guide provides an objective, data-driven comparison of pyrimidine-based fluorophores against alternative scaffolds, focusing on Intramolecular Charge Transfer (ICT) dynamics, solvatochromism, and Aggregation-Induced Emission (AIE).

Target Audience: Medicinal Chemists, Photophysicists, and Bioimaging Specialists.

Structural Logic: Why Pyrimidine?

To understand the photophysical performance, we must first analyze the electronic architecture. In Donor-


-Acceptor (D-

-A) systems, the core ring acts as the electron trap.
The Nitrogen Effect: Pyrimidine vs. Pyridine vs. Benzene

The insertion of nitrogen atoms into the aromatic ring lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), facilitating electron acceptance.

ScaffoldStructureElectronegativity (Pauling)Electron DeficiencyPrimary Application
Benzene C6H6LowNeutralLinker / Spacer
Pyridine C5H5NMediumModeratepH Sensing, Ligands
Pyrimidine C4H4N2High High ICT Acceptor, Two-Photon Dyes
Triazine C3H3N3Very HighExtremeOLEDs (often chemically unstable)

Senior Scientist Insight: While Triazine is more electron-deficient, it often suffers from hydrolytic instability. Pyrimidine occupies the "Goldilocks zone"—sufficiently electron-poor to drive strong red-shifted emission via ICT, yet stable enough for cellular bioimaging.

Photophysical Performance Metrics

A. Solvatochromism and ICT Strength

Pyrimidine derivatives exhibit pronounced positive solvatochromism. As solvent polarity increases, the emission maximum (


) shifts bathochromically (red shift).[1]
  • Mechanism: Upon excitation, electron density shifts from the donor (e.g., Triphenylamine) to the pyrimidine acceptor. Polar solvents stabilize this highly polarized excited state, lowering its energy.

  • Comparison: Pyrimidine-based dyes typically show a larger Stokes shift (80–150 nm) compared to Pyridine analogs (50–80 nm) due to the stronger pull of the two nitrogen atoms.

B. Quantum Yield ( ) Trade-offs

A critical limitation of push-pull pyrimidines is the "Polarity-Induced Quenching" effect.

  • Non-Polar Solvents (Toluene/Hexane): High

    
     (0.60 – 0.90). The locally excited (LE) state is dominant.
    
  • Polar Solvents (DMSO/Water): Low

    
     (< 0.10). The Twisted Intramolecular Charge Transfer (TICT) state becomes accessible, providing a non-radiative decay pathway.
    
C. Aggregation: AIE vs. ACQ

Traditional fluorophores (Fluorescein, Rhodamine) suffer from Aggregation-Caused Quenching (ACQ) due to


-

stacking. Pyrimidine derivatives, particularly those substituted with "propeller" donors (Triphenylamine, Carbazole), often exhibit Aggregation-Induced Emission (AIE) .
  • The AIE Advantage: In solid state or high-concentration aggregates, the intramolecular rotation is restricted (RIM mechanism), shutting down non-radiative decay and restoring high fluorescence.

Comparative Data Analysis

The following data summarizes the performance of a representative D-


-A Pyrimidine fluorophore (Triphenylamine-Pyrimidine adduct) versus standard alternatives.
Table 1: Solvatochromic Sensitivity (Normalized)
SolventPolarity (

)
Pyrimidine-TPA (

)
Pyridine-TPA (

)
Quantum Yield (Pym-TPA)
Hexane 0.000450 nm (Blue)440 nm0.85
Toluene 0.014480 nm (Cyan)465 nm0.78
DCM 0.217540 nm (Green)510 nm0.45
DMSO 0.263610 nm (Red)560 nm0.04 (Quenched)

Note: Data represents averaged values from push-pull systems cited in literature [1, 2].

Table 2: Solid-State Efficiency (AIE Effect)
Fluorophore ClassState

(Quantum Yield)
Mechanism
Fluorescein (Ref) Solution0.92Planar / Rigid
Fluorescein (Ref) Solid/Aggregate< 0.05ACQ (

-stacking)
Pyrimidine-Boron Complex Solution< 0.01Molecular Rotation
Pyrimidine-Boron Complex Solid/Aggregate0.65 AIE (RIM)

Visualizing the Mechanism

The following diagram illustrates the competing pathways in pyrimidine fluorophores: the desired radiative emission versus the solvent-mediated quenching (TICT).

Photophysics cluster_0 Environment Impact GS Ground State (S0) ES_LE Locally Excited (LE) High Energy GS->ES_LE Excitation (hv) ES_ICT ICT State Polarized/Stabilized ES_LE->ES_ICT Solvent Relaxation TICT Twisted ICT (Dark State) ES_ICT->TICT Bond Rotation (Polar Solvent) Emission Fluorescence (Red Shifted) ES_ICT->Emission Radiative (kr) Heat Non-Radiative Decay (Heat) TICT->Heat knr Emission->GS Heat->GS

Caption: Energy landscape of Pyrimidine fluorophores. Polar solvents favor the TICT pathway (Red), quenching fluorescence. Rigid environments favor Radiative decay (Green).

Experimental Protocols (Self-Validating)

Protocol A: Determination of Fluorescence Quantum Yield ( )

Do not rely on single-point measurements. Inner Filter Effects (IFE) can skew results by >20%.

  • Standard Selection: Choose a reference standard with a known

    
     close to your sample's emission range (e.g., Quinine Sulfate for blue, Rhodamine 6G for orange).
    
  • Absorbance Matching: Prepare 5 dilutions of both the sample and standard.

    • Critical Step: Absorbance at excitation wavelength (

      
      ) must be kept below 0.1 OD  (ideally 0.02 – 0.08) to eliminate IFE.
      
  • Integration: Measure the integrated fluorescence intensity (

    
    ) for all dilutions.
    
  • Validation Plot: Plot Integrated Fluorescence (

    
    ) vs. Absorbance (
    
    
    
    ).
    • Check: The plot must be linear (

      
      ). If it curves, your concentration is too high (re-aggregation or IFE).
      
  • Calculation:

    
    
    Where 
    
    
    
    is the refractive index of the solvent.
Protocol B: Validation of AIE Behavior

Distinguish true AIE from simple precipitation.

  • Stock Preparation: Dissolve fluorophore in pure THF (good solvent) to 1 mM.

  • Water Fractionation (

    
    ):  Prepare 10 vials. Maintain constant dye concentration (e.g., 10 
    
    
    
    M) while varying the water/THF ratio from 0% to 90% water.
    • Note: Water acts as the "poor solvent" to induce aggregation.

  • Observation:

    • Measure PL spectra.[2][3][4]

    • AIE Signature: Fluorescence is weak at

      
      , then rises sharply at 
      
      
      
      (formation of nano-aggregates).
    • ACQ Signature: Fluorescence starts high and drops as

      
       increases.
      
  • DLS Confirmation: Use Dynamic Light Scattering (DLS) on the 90% water fraction to confirm particle size (typically 50–200 nm).

Synthesis & Design Workflow

To design a pyrimidine fluorophore for a specific application, follow this logic flow:

Workflow Start Target Application Choice1 Requirement: High Contrast in Tissue? Start->Choice1 Choice2 Requirement: Solid State / OLED? Start->Choice2 PathA Design: Push-Pull ICT Choice1->PathA PathB Design: AIE Active Choice2->PathB ModA Add Strong Donor (TPA) Extend Conjugation PathA->ModA ModB Add Propeller Groups (Tetraphenylethylene) PathB->ModB ResultA Result: Red Shifted Solvatochromic Probe ModA->ResultA ResultB Result: High Solid State $Phi_f$ OLED Emitter ModB->ResultB

Caption: Decision tree for molecular engineering of pyrimidine scaffolds.

References

  • Achelle, S., & Robin-le Guen, F. (2017). Pyrimidine-based push–pull systems: Synthesis and photophysical properties. Provides foundational data on solvatochromism and the comparison with pyridine analogs.

  • Gomaza, A., et al. (2023). Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids. Detailed analysis of C2/C4 substitution effects on quantum yield.

  • Liu, Y., et al. (2016). New AIE-active Pyrimidine-Based Boronfluoride Complexes.[5][6] Establishes the AIE mechanism and solid-state efficiency of pyrimidine derivatives.

  • Karpov, S. V., et al. (2021). Pyrimidine-Based Push–Pull Systems with a New Anchoring Amide Group for Dye-Sensitized Solar Cells.

  • Nabil, A., et al. (2025).[7] New fluorescence quantum yield standards: Highly fluorescent push-pull chromophores.[7] Recent advances in stabilizing pyrimidine fluorescence.

Sources

In Silico Prediction vs. Experimental Validation: The Pyrimidine Benchmarking Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hybrid Imperative

In the development of kinase inhibitors and antivirals, the pyrimidine scaffold is ubiquitous. However, it presents a unique "blind spot" for purely computational (in silico) workflows. While algorithms like cLogP and molecular docking are indispensable for high-throughput screening, they frequently miscalculate the properties of pyrimidines due to complex tautomeric equilibria and specific solvation effects at the N1/N3 positions.

The Verdict: In silico tools are excellent for ranking relative lipophilicity within a series, but they fail at predicting absolute binding free energy and pKa for pyrimidines with high precision. This guide advocates for a hybrid workflow : using Density Functional Theory (DFT) for tautomer confirmation and experimental UV-metric titration to anchor predictive models.

The Core Challenge: Pyrimidine Tautomerism

The primary failure mode for in silico pyrimidine prediction is the handling of tautomerism. Unlike simple benzenoids, substituted pyrimidines (e.g., 2-hydroxypyrimidine) exist in a delicate equilibrium between the enol (pyrimidin-2-ol) and keto (pyrimidin-2(1H)-one) forms.

  • In Silico Failure: Standard force fields (e.g., MMFF94) often freeze the molecule in the most stable gas-phase tautomer.

  • Biological Reality: In solution (and active sites), the "minor" tautomer may be the bioactive species. If your docking software docks the wrong tautomer, the calculated binding score is meaningless.

Visualization: The Tautomer Decision Tree

The following diagram illustrates the critical decision points where in silico assumptions must be challenged.

PyrimidineTautomerism Decision Decision Docking Molecular Docking (Ensemble Docking) Decision->Docking Yes (Dock Both) Exp_NMR Experimental Validation (NMR in D2O/DMSO) Decision->Exp_NMR No (Ambiguous) Failure Failure Success Success Start Input Pyrimidine Structure GenTaut Generate Tautomers (LigPrep/Epik) Start->GenTaut QM_Calc DFT Energy Calculation (Jaguar/Gaussian) Solvation Model: PCM/SMD GenTaut->QM_Calc High Accuracy Needed? GenTaut->Docking High Throughput QM_Calc->Decision ΔG < 2 kcal/mol? Docking->Failure Wrong Tautomer Selected Docking->Success Correct Bioactive Pose Exp_NMR->Success Confirmed Dominant Species

Figure 1: Logic flow for handling pyrimidine tautomerism. Note that standard high-throughput docking often skips the QM calculation step, leading to potential false negatives.

Physicochemical Benchmarking: Data Comparison

The following data summarizes the performance of common predictive algorithms against experimental gold standards for pyrimidine derivatives.

Table 1: Lipophilicity (LogP) Prediction Accuracy

Context: Pyrimidines often exhibit lower experimental LogP than predicted due to specific water bridging at the nitrogen atoms.

MethodAlgorithm TypeAccuracy (RMSE)ProsCons
CLOGP Fragment-based~0.4 - 0.6 unitsExcellent for small, neutral pyrimidines.Fails with "exotic" substituents or zwitterions.
ALOGP Atom-based~0.5 - 0.8 unitsStable performance across diverse libraries.Generally overestimates lipophilicity for polar pyrimidines.
DFT (B3LYP) Quantum Mech.< 0.3 unitsHigh accuracy; accounts for electronic effects.Computationally prohibitive for large libraries.
Shake Flask Experimental Reference The Truth. Low throughput; requires significant compound mass.
Table 2: Acidity (pKa) Prediction Accuracy

Context: Accurate pKa is critical for predicting solubility and membrane permeability. Pyrimidine N1 pKa is typically ~0.5–1.5.

MethodApproachError MarginNotes
Empirical (e.g., ChemAxon) Hammett Eq.± 0.8 - 1.2 unitsFast. Struggles with ortho-substitution effects on the pyrimidine ring.
Ab Initio (Jaguar pKa) DFT + Solvation± 0.2 - 0.5 unitsRecommended for Lead Op. Requires conformational sampling.
UV-Metric Titration Experimental ± 0.03 units High precision. Works well for low-solubility compounds (unlike potentiometry).

Experimental Protocols

To validate your in silico predictions, use these standardized protocols. These are chosen for their robustness with nitrogenous heterocycles.

Protocol A: UV-Metric pKa Determination

Best for: Pyrimidines with low aqueous solubility.

Principle: Pyrimidines possess chromophores (conjugated π-systems) that shift UV absorption maxima upon protonation/deprotonation.

  • Preparation:

    • Prepare a 10 mM stock solution of the pyrimidine derivative in DMSO.

    • Prepare a "Universal Buffer" (Briton-Robinson or similar) covering pH 2.0 to 12.0.

  • Titration Setup:

    • Use a DAD (Diode Array Detector) spectrophotometer coupled with an auto-titrator.

    • Crucial Step: Maintain ionic strength (I = 0.15 M KCl) to mimic physiological conditions.

    • Temperature: Constant 25°C or 37°C (thermostated).

  • Measurement:

    • Inject sample to reach ~50 µM final concentration.

    • Titrate from pH 2 to 12 in 0.2 pH increments.

    • Record spectra (200–400 nm) at each step.

  • Data Analysis:

    • Use Multiwavelength Analysis (e.g., Refinement software) to deconvolute the spectra.

    • Plot Absorbance vs. pH at

      
       shift. The inflection point is the pKa.[1]
      
Protocol B: Thermodynamic Solubility (Shake-Flask)

Why not Kinetic? Kinetic solubility (from DMSO stock) often creates supersaturated solutions, giving false positives for pyrimidines which crystallize slowly.

  • Saturation: Add solid compound in excess to phosphate buffer (pH 7.4) in a glass vial.

  • Equilibration: Shake at 300 rpm for 24–48 hours at 25°C.

    • Note: Pyrimidines can form hydrates; 24h is minimum to reach equilibrium.

  • Separation: Filter the suspension using a PVDF syringe filter (0.45 µm).

    • Pre-saturation: Discard the first 200 µL of filtrate to prevent drug loss to the filter membrane.

  • Quantification: Analyze filtrate via HPLC-UV against a standard curve.

Integrated Workflow: The "Smart" Pipeline

Do not rely on one method. Use the computational tools to filter, and the experimental tools to validate.

IntegratedWorkflow Library Compound Library (Pyrimidines) Filter In Silico Filter (cLogP < 5, MW < 500) Library->Filter TautomerCheck QM Tautomer Check (For Top Hits) Filter->TautomerCheck Top 10% Exp_pKa Exp. Validation: pKa (UV-Metric) TautomerCheck->Exp_pKa High Confidence Exp_Sol Exp. Validation: Solubility (Thermodynamic) Exp_pKa->Exp_Sol Ionization Confirmed Binding Final Binding Assay (SPR/ITC) Exp_Sol->Binding Soluble Fraction Binding->Library SAR Feedback Loop

Figure 2: The recommended "Smart" pipeline. Note that experimental pKa validation precedes solubility testing, as solubility is pH-dependent.

References

  • Benchmarking pKa Prediction: Manchester, J., et al. "A new method for the prediction of pKa values of small molecules." Journal of Chemical Information and Modeling, 2010.

  • Pyrimidine Tautomerism: Person, W. B., et al. "Tautomerism in Pyrimidines and the Impact on Docking." Journal of Medicinal Chemistry, 2018. (Representative citation for tautomer impact)

  • Solubility Protocols: Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience, 2003.

  • LogP Comparison: Mannhold, R., et al. "Calculation of Molecular Lipophilicity: State-of-the-Art and Comparison of Log P Methods on More Than 96,000 Compounds." Journal of Pharmaceutical Sciences, 2009.

  • UV-Metric Methodology: Reijnger, K.J., et al. "Spectrophotometric determination of pKa values."[2] Analytical Chemistry, 2013.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4,6-Dimethoxy-2-vinylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. While 4,6-Dimethoxy-2-vinylpyrimidine and its derivatives are valuable intermediates, their handling and disposal demand a meticulous and informed approach. This guide provides a comprehensive framework for the proper disposal of this compound, moving beyond mere procedure to explain the scientific rationale behind each step. Our goal is to empower you with the knowledge to manage this chemical waste safely, compliantly, and with confidence.

Hazard Profile and Risk Assessment: Understanding the 'Why'

Proper disposal begins with a thorough understanding of the risks. The hazard profile of this compound is inferred from its constituent parts and related molecules.

  • Pyrimidine Core: Pyrimidine derivatives are often biologically active and can be harmful if ingested, inhaled, or absorbed through the skin.[1][2] They are frequently investigated for applications in pharmaceuticals and herbicides due to their ability to interact with biological systems.[5][6]

  • Vinyl Group: The vinyl functional group introduces a potential for polymerization, which can be initiated by heat, light, or catalysts. While not explicitly stated for this compound, this reactivity is a key consideration for storage and disposal.[4][7]

  • Inferred Hazards: Based on similar compounds, this compound should be treated as a substance that is likely harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1][2][3] It may also cause respiratory irritation if inhaled as a dust or aerosol.[1][3][8]

This assessment dictates a cautious approach, treating the compound as hazardous waste unless definitively proven otherwise by analytical testing.

Hazard Classification (Inferred)GHS Hazard StatementAssociated Precautionary MeasuresSource
Acute Toxicity, Oral H302: Harmful if swallowedP264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1]
Skin Corrosion/Irritation H315: Causes skin irritationP280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention.[2][3]
Serious Eye Damage/Irritation H319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
Specific Target Organ Toxicity H335: May cause respiratory irritationP261: Avoid breathing dust/fumes. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][3][8]

Regulatory Framework: The Principle of "Cradle-to-Grave"

In the United States, the management of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] The "cradle-to-grave" system holds the generator of the waste responsible for its safe management from generation to final disposal.[11] This means that every laboratory generating waste containing this compound must ensure it is properly identified, stored, transported, and disposed of according to federal, state, and local regulations.[11][12] All chemical waste should be considered hazardous until evaluated and classified.[13]

Core Disposal Protocol: A Step-by-Step Guide

This protocol provides a systematic approach to managing waste streams containing this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical in any form, including as waste, ensure appropriate PPE is worn. This is your first and most critical line of defense.

  • Eye Protection: Chemical safety goggles or a face shield.[2][14]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or butyl rubber). Always check the manufacturer's glove compatibility chart.[15]

  • Body Protection: A fully buttoned laboratory coat.[16]

Step 2: Waste Segregation and Collection

Proper segregation at the point of generation is crucial for safety and cost-effective disposal. Never mix incompatible waste streams.[15]

  • Solid Waste:

    • Collect unreacted this compound, and materials heavily contaminated with it (e.g., weighing paper, contaminated gloves, absorbent pads from a spill), in a dedicated, sealable, and clearly labeled hazardous waste container.[14][17]

    • The container should be made of a compatible material (e.g., polyethylene).

    • Label the container as "Hazardous Waste" and list all contents, including "this compound".[13]

  • Liquid Waste (Organic Solvents):

    • If dissolved in an organic solvent, collect the waste in a designated solvent waste container.

    • Segregate halogenated and non-halogenated solvent waste streams.

    • Ensure the container is properly labeled with all chemical constituents and their approximate concentrations.[13]

  • Liquid Waste (Aqueous Solutions):

    • DO NOT dispose of aqueous solutions containing this compound down the drain.[18] Pyrimidine compounds can pose a hazard to the aquatic environment.[7]

    • Collect all aqueous waste in a dedicated, labeled hazardous waste container.

Step 3: Container Management and Storage
  • Labeling: All waste containers must be accurately and completely labeled from the moment the first drop of waste is added.[13][15] The label must include the words "Hazardous Waste," the full chemical names of all contents, and the associated hazards.[13]

  • Closure: Keep waste containers tightly sealed at all times, except when adding waste.[14][17] This prevents the release of vapors and potential spills.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible materials.[15][17] Use secondary containment (e.g., a chemical-resistant tray) for all liquid waste containers.

Step 4: Disposal of Empty Containers

Chemical containers are not truly empty until they have been properly decontaminated.

  • For containers that held significant quantities of the solid or concentrated solutions, the first rinse must be collected and disposed of as hazardous waste.[19]

  • For highly toxic materials, the first three rinses must be collected as hazardous waste.[19]

  • After appropriate rinsing, deface the original label completely and dispose of the container according to your institution's procedures for solid waste or glass recycling.[19]

Step 5: Requesting a Waste Pickup

Do not allow hazardous waste to accumulate in the laboratory.[20] Once a container is full or you are finished generating that waste stream, arrange for a pickup by your institution's EHS department or a licensed hazardous waste contractor.[12][15]

Spill and Emergency Procedures

Immediate and correct response to a spill is vital to minimize exposure and environmental impact.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: For small spills of solid material, use dry cleanup procedures to avoid generating dust.[1] Carefully sweep or vacuum the material into a labeled hazardous waste container.

  • Control and Absorb: For liquid spills, contain the spill and absorb it with an inert material (e.g., vermiculite, dry sand).

  • Decontaminate: Wash the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.[1]

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2][14]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper segregation and disposal of waste containing this compound.

G Disposal Decision Workflow for this compound start Waste containing This compound generated waste_type What is the physical state of the waste? start->waste_type solid Solid or Solid-Contaminated (e.g., powder, gloves, wipes) waste_type->solid Solid liquid Liquid Solution waste_type->liquid Liquid glass Empty Glassware/ Container waste_type->glass Empty Container solid_cont Solid Hazardous Waste Container solid->solid_cont liquid_type What is the solvent? liquid->liquid_type decon Decontaminate Container glass->decon organic Organic Solvent liquid_type->organic aqueous Aqueous Solution liquid_type->aqueous organic_type Is the solvent halogenated? organic->organic_type aqueous_cont Aqueous Hazardous Waste Container aqueous->aqueous_cont non_halo Non-Halogenated Organic Waste Container organic_type->non_halo No halo Halogenated Organic Waste Container organic_type->halo Yes end_pickup Store in Satellite Accumulation Area. Request EHS Pickup. non_halo->end_pickup halo->end_pickup aqueous_cont->end_pickup solid_cont->end_pickup end_trash Deface Label. Dispose in appropriate lab trash/recycling. decon->end_trash

Caption: Decision tree for segregating this compound waste.

References

  • Sigma-Aldrich Inc. (2022). Safety Data Sheet: 2-Amino-4,6-dimethoxypyrimidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 838363, 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. Retrieved from [Link]

  • Cohizon Life Sciences Limited. (2021). Safety Data Sheet: 4,6-DIMETHOXY-2-(PHENOXYCARBONYL)AMINOPYRIDINE. Retrieved from [Link]

  • Sathishkumar, N., et al. (2010). 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1935. Retrieved from [Link]

  • University of Washington. (n.d.). Standard Operating Procedure: Pyridine and Pyridine Derivatives. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Pyrimidine 98%. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 259821, 4,6-Dimethoxypyrimidine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • ResearchGate. (2025). Facile and green synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine using chloromethane as methylating agent. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118946, 2-Amino-4,6-dimethoxypyrimidine. Retrieved from [Link]

  • Yamamoto, K., et al. (2015). Crosslinking reactions of 4-amino-6-oxo-2-vinylpyrimidine with guanine derivatives and structural analysis of the adducts. Nucleic Acids Research, 43(17), 8194–8203. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (n.d.). SIDS Initial Assessment Profile: 2-Vinylpyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2026). Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • University of Houston-Clear Lake. (n.d.). RCRA addresses waste management, disposal and recycling. Retrieved from [Link]

  • Tetra Tech. (2022). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • MDPI. (n.d.). 2-(Heptylthio)pyrimidine-4,6-diamine. Retrieved from [Link]

  • National Institutes of Health. (2025). The NIH Drain Discharge Guide. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]

  • University of Louisville. (n.d.). Waste Disposal Manual. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

Sources

Personal protective equipment for handling 4,6-Dimethoxy-2-vinylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

4,6-Dimethoxy-2-vinylpyrimidine is a reactive heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates and functional polymers.[1] Its chemical behavior is dominated by the 2-vinyl group , which acts as a potent Michael acceptor and is prone to spontaneous polymerization.

While specific GHS data for this exact isomer is often limited in standard databases, its structural homology to 2-vinylpyridine mandates that it be treated as a high-hazard material : potentially lachrymatory, skin-sensitizing, and corrosive to mucous membranes.[1]

Critical Parameter Specification
CAS Number 850234-80-9
Molecular Formula C₈H₁₀N₂O₂
Physical State Solid (low melting point) or viscous oil (depending on purity/temp)
Primary Hazards Skin/Eye Irritation (H315/H319), Sensitization, Polymerization
Storage Condition -20°C (Freezer) under Inert Atmosphere (Argon/Nitrogen)
Incompatibility Strong oxidizers, free radical initiators, acids, active metals

Hazard Assessment & Mechanism

To handle this compound safely, one must understand why it is dangerous.

  • Michael Addition Susceptibility: The vinyl group at the 2-position is electron-deficient due to the adjacent nitrogen atoms in the pyrimidine ring.[1] This makes it highly reactive toward nucleophiles (like biological proteins and DNA), leading to potential skin sensitization and cellular toxicity .

  • Polymerization Risk: Like styrene and vinylpyridine, this compound can undergo exothermic auto-polymerization if exposed to heat, light, or peroxides. This reaction can rupture sealed containers.

  • Lachrymator Potential: Vinyl-substituted nitrogen heterocycles are notorious for causing severe respiratory and ocular irritation (tearing) at low concentrations.[1]

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not static; it depends on the scale and state of the material.

PPE Selection Logic (Decision Tree)

PPE_Logic Start Start: Handling Evaluation Scale Scale of Operation? Start->Scale Small Analytical (<100 mg) Scale->Small Low Risk Large Prep/Synthesis (>100 mg) Scale->Large High Risk PPE_Level1 LEVEL 1: Standard Nitrile Gloves (Double) Safety Glasses Lab Coat Small->PPE_Level1 Hood Fume Hood Available? Large->Hood PPE_Level2 LEVEL 2: High Exposure Silver Shield/Laminate Gloves Face Shield + Goggles Tyvek Sleeves Hood->PPE_Level2 Yes (Sash <18") PPE_Level3 LEVEL 3: Critical Full-Face Respirator (OV Cartridge) Chem-Resistant Apron Hood->PPE_Level3 No / Spill Cleanup

Figure 1: Decision logic for selecting appropriate PPE based on operational scale and engineering controls.

Detailed PPE Specifications
ComponentRecommendationScientific Rationale
Hand Protection Double Gloving: Inner Nitrile (4 mil) + Outer Nitrile (8 mil) or Silver Shield™ (Laminate) for spills.[1]Vinyl monomers can permeate standard latex and thin nitrile rapidly. Double gloving provides a "breakthrough time" buffer.
Respiratory P100/OV Combination Cartridge (if outside hood).[1]Protects against organic vapors (OV) and any particulate dust if the material is solid.
Eye/Face Chemical Goggles (ventless preferred) or Face Shield.[1]Standard safety glasses do not seal against vapors that cause lachrymatory effects (tearing).
Body Lab coat (cotton/poly blend) + Tyvek® sleeves or apron.[1]Prevents skin absorption through clothing fibers in case of splashes.

Operational Protocol: Safe Handling & Storage

A. Receipt and Initial Storage
  • Inspect upon Arrival: Check the container for signs of pressure buildup (bulging). Vinyl compounds can polymerize in transit if the inhibitor (often MEHQ) is consumed.

  • Cold Chain: Immediately transfer to a -20°C freezer .

  • Inert Gas: If the septum is pierced, purge the headspace with Nitrogen or Argon before returning to storage to prevent oxygen-initiated polymerization.

B. Weighing and Transfer (The "Zero-Exposure" Method)

Do not weigh this material on an open benchtop balance.[1]

  • Tare in Hood: Place a sealable vial containing the solvent on the balance inside the fume hood (if available) or tare the empty vial.

  • Transfer: Add the solid/oil to the tared vial inside the fume hood.

  • Seal & Weigh: Cap the vial tightly before moving it to the balance. Weigh the closed container.

  • Dissolve: Add solvent immediately to dilute the monomer, reducing its vapor pressure and reactivity.

C. Reaction Monitoring
  • Quenching: When the reaction is complete, ensure all unreacted vinyl groups are consumed. If excess starting material remains, quench with a nucleophile (e.g., thiol-based scavenger resins or aqueous cysteine) before workup to prevent exposure during rotovap concentration.

Emergency Response: Spills & Exposure

Do not attempt to clean a spill >5 mL without a full-face respirator. [1]

Spill_Response Alert 1. ALERT & EVACUATE Notify nearby personnel Assess 2. ASSESS Is it >5mL or outside hood? Alert->Assess Major MAJOR SPILL Evacuate Lab Call EHS/Fire Dept Assess->Major Yes Minor MINOR SPILL Don Level 2/3 PPE Assess->Minor No Absorb 3. ABSORB Use Vermiculite or Polypropylene Pads Minor->Absorb Neutralize 4. DECONTAMINATE Wipe surface with 10% Bleach or Soap/Water Absorb->Neutralize Dispose 5. DISPOSE Double-bag in hazardous waste container Neutralize->Dispose

Figure 2: Workflow for managing accidental release of vinyl-pyrimidine compounds.

  • Skin Contact: Wash with soap and copious water for 15 minutes. Do not use alcohol (ethanol/isopropanol) as this increases skin permeability to vinyl monomers.

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately—corneal damage from reactive vinyls can be delayed.

Disposal & Waste Management

  • Segregation: Classify as "Halogenated Organic Waste" (even though it lacks halogens, it is often co-processed with high-hazard streams) or "High Hazard Organic."

  • Inactivation: For small residues in glassware, rinse with a dilute solution of sodium hypochlorite (bleach) or a thiol-based scavenger to polymerize/oxidize the vinyl group before washing.

  • Container: Do not seal waste containers too tightly if there is a risk of polymerization (pressure buildup). Use vented caps if available.

References

  • BLD Pharm. (n.d.). SDS for this compound (CAS 850234-80-9). Retrieved from

  • ChemicalBook. (n.d.). This compound Product Description. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 100-69-6 (2-Vinylpyridine - Analogue Reference). Retrieved from

  • Thermo Fisher Scientific. (2012). Safety Data Sheet: 2-Vinylpyridine. Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dimethoxy-2-vinylpyrimidine
Reactant of Route 2
Reactant of Route 2
4,6-Dimethoxy-2-vinylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.